2-(4-Hydroxyphenoxy)propanamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEABHYXUHCZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenoxy)propanamide from Hydroquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to 2-(4-hydroxyphenoxy)propanamide, a molecule of interest in medicinal chemistry and drug development, starting from the readily available precursor, hydroquinone. The synthesis involves a two-step process: a Williamson ether synthesis to form the intermediate 2-(4-hydroxyphenoxy)propanoic acid, followed by an amidation reaction to yield the final product. This guide details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthetic Strategy Overview
The synthesis of this compound from hydroquinone is achieved in two primary stages:
-
Williamson Ether Synthesis: This classical reaction is employed to form the ether linkage between hydroquinone and a three-carbon synthon, yielding 2-(4-hydroxyphenoxy)propanoic acid. Careful control of reaction conditions is crucial to favor mono-alkylation and prevent the formation of the bis-ether byproduct.
-
Amidation: The carboxylic acid intermediate is then converted to the corresponding primary amide, this compound. This transformation can be accomplished through several methods, with the choice of reagents being critical to avoid unwanted side reactions involving the phenolic hydroxyl group.
Caption: Overall synthetic pathway from hydroquinone to this compound.
Experimental Protocols
Step 1: Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid
This procedure is adapted from established patent literature, focusing on maximizing the yield of the mono-alkylated product.
Reaction Scheme:
Caption: Williamson ether synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Hydroquinone | 110.11 | 574 | 5.22 |
| Sodium Hydroxide (47% solution) | 40.00 | 799.5 | 9.39 |
| S-2-Chloropropanoic Acid Sodium Salt (aq) | 130.52 | 544.4 (as free acid) | 1.63 |
| Sodium Bisulfite | 104.06 | 5.74 | 0.055 |
| Water | 18.02 | 1014 | 56.27 |
| Methylisobutylketone (MiBK) | 100.16 | As needed | - |
| Sulfuric Acid (98%) | 98.08 | As needed | - |
| Hydrochloric Acid (32%) | 36.46 | As needed | - |
Procedure:
-
To a reaction flask equipped with a stirrer and a nitrogen inlet, charge hydroquinone (574 g, 5.22 mol), sodium bisulfite (5.74 g), and water (1014 g).
-
Establish a nitrogen blanket and stir the mixture while heating to 50°C.
-
Add a 47% solution of sodium hydroxide (799.5 g, 9.39 mol).
-
Heat the solution to 65°C.
-
Slowly add an aqueous solution of S-2-chloropropanoic acid sodium salt (544.4 g, representing 1.63 mol of the free acid) to the reaction mixture.
-
Maintain the reaction mixture at 65°C for 4 hours.
-
After the reaction period, cool the mixture and add 700 g of water, ensuring the temperature remains below 45°C.
-
Extract the unreacted hydroquinone with methylisobutylketone (MiBK).
-
Adjust the pH of the remaining aqueous phase to approximately 2 with 98% sulfuric acid.
-
Extract the product, R-2-(4-hydroxyphenoxy)propanoic acid, with MiBK.
-
Combine the organic extracts and wash with a solution of potassium hydroxide and sodium bisulfite in water.
-
Acidify the resulting aqueous solution of the potassium salt to pH 1 with 32% hydrochloric acid.
-
Cool the mixture to 20°C to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain R-2-(4-hydroxyphenoxy)propanoic acid.
Expected Yield: Approximately 85%.
Step 2: Synthesis of this compound
This protocol utilizes a thionyl chloride-mediated conversion of the carboxylic acid to the acid chloride, followed by in-situ amidation. This one-pot procedure is efficient, however, care must be taken due to the corrosive and reactive nature of thionyl chloride. The presence of a non-nucleophilic base is essential to neutralize the HCl generated.
Reaction Scheme:
Caption: One-pot amidation of 2-(4-hydroxyphenoxy)propanoic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (per 1 mmol of acid) | Moles (per 1 mmol of acid) |
| 2-(4-Hydroxyphenoxy)propanoic Acid | 182.17 | 182.2 mg | 1 mmol |
| Thionyl Chloride | 118.97 | 0.073 mL (1.2 mmol) | 1.2 mmol |
| Aqueous Ammonia (28-30%) | 17.03 (as NH3) | ~0.15 mL (2.2 mmol) | 2.2 mmol |
| Triethylamine | 101.19 | 0.42 mL (3.0 mmol) | 3.0 mmol |
| Dichloromethane (DCM) | 84.93 | 10 mL | - |
| 1N Hydrochloric Acid | 36.46 | As needed | - |
| 1N Sodium Hydroxide | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-(4-hydroxyphenoxy)propanoic acid (1 mmol) in anhydrous dichloromethane (10 mL).
-
Add triethylamine (3.0 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the formation of the acid chloride by thin-layer chromatography (TLC).
-
Cool the reaction mixture back to 0°C.
-
Slowly add aqueous ammonia (2.2 mmol) to the flask.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours, or until TLC indicates the complete consumption of the acid chloride.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, water, and 1N NaOH.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Note on Protecting Groups: While the direct amidation described above is often feasible, in some cases, the phenolic hydroxyl group may react with thionyl chloride. If significant side product formation is observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS ether) prior to the amidation sequence is recommended. The silyl ether can be readily cleaved under mild acidic conditions after the amide formation.
Data Presentation
Table 1: Summary of Reactants and Conditions for the Synthesis of 2-(4-Hydroxyphenoxy)propanoic Acid
| Parameter | Value |
| Reactants | |
| Hydroquinone | 5.22 mol |
| S-2-Chloropropanoic Acid Sodium Salt | 1.63 mol |
| Sodium Hydroxide | 9.39 mol |
| Solvent | Water |
| Temperature | 65°C |
| Reaction Time | 4 hours |
| Work-up | Acidification and Extraction with MiBK |
| Reported Yield | ~85% |
Table 2: Summary of Reagents and Conditions for the Amidation of 2-(4-Hydroxyphenoxy)propanoic Acid
| Parameter | Value |
| Reactants | |
| 2-(4-Hydroxyphenoxy)propanoic Acid | 1.0 equivalent |
| Thionyl Chloride | 1.2 equivalents |
| Aqueous Ammonia | 2.2 equivalents |
| Triethylamine | 3.0 equivalents |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 4-7 hours (total) |
| Work-up | Aqueous wash and extraction |
| Expected Purity | High (purification may be required) |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
This comprehensive guide provides the necessary information for the successful synthesis of this compound from hydroquinone. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals, particularly thionyl chloride. The provided protocols offer a solid foundation, which may be further optimized based on specific laboratory conditions and desired product purity.
An In-depth Technical Guide to the Synthesis of 2-(4-hydroxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent methodologies for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, an important intermediate in the production of various agrochemicals, particularly aryloxyphenoxypropionate herbicides. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biochemical pathway to provide a thorough understanding for researchers and professionals in the field.
Introduction
2-(4-hydroxyphenoxy)propanoic acid is a key building block in the synthesis of a class of selective post-emergence herbicides used to control grass weeds in broadleaf crops. The biological activity of these herbicides is often stereospecific, with the (R)-enantiomer typically exhibiting significantly higher herbicidal efficacy. The core of their mechanism of action lies in the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species, a critical step in fatty acid biosynthesis. This guide focuses on the chemical synthesis of the racemic and chiral forms of 2-(4-hydroxyphenoxy)propanoic acid, providing a foundation for further derivatization and development.
Synthetic Methodologies
The synthesis of 2-(4-hydroxyphenoxy)propanoic acid can be achieved through several routes. The most common and industrially relevant methods are the Williamson ether synthesis and the hydrolysis of ester precursors.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of 2-(4-hydroxyphenoxy)propanoic acid synthesis, this reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Typically, hydroquinone is reacted with a 2-halopropanoic acid or its ester under basic conditions. A key challenge in this synthesis is preventing the dialkylation of hydroquinone, which leads to the formation of a bis-acid byproduct. This can be mitigated by using a large excess of hydroquinone or by employing a protecting group strategy.
A common approach involves the reaction of hydroquinone with an alkali metal hydroxide to form the monosodium or monopotassium salt, which then reacts with a 2-halopropanoic acid.
Figure 1: Workflow for the Williamson Ether Synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
Method 2: Hydrolysis of Ester Precursors
Another common route to 2-(4-hydroxyphenoxy)propanoic acid is the hydrolysis of its corresponding esters, such as 2-(4-acetoxyphenoxy)propanoic acid or alkyl 2-(4-hydroxyphenoxy)propanoates. This method is often the final step in a multi-step synthesis where the ester or acetyl group serves as a protecting group or is a result of the preceding reaction steps. The hydrolysis can be carried out under acidic or basic conditions.
For instance, the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid is a straightforward deprotection step that yields the desired product with high purity.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of 2-(4-hydroxyphenoxy)propanoic acid and its intermediates.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Melting Point | 136-137.5 °C | [2] |
| Appearance | White to off-white powder or crystal | [3] |
Table 1: Physicochemical Properties of 2-(4-hydroxyphenoxy)propanoic acid
| Reaction | Reactants | Conditions | Yield | Reference |
| Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid | 2-(4-acetoxyphenoxy)propanoic acid, ethanol, conc. HCl | Reflux, 2 hours | 93% | [2] |
| Williamson Ether Synthesis | p-cresol, chloroacetic acid, 30% aq. NaOH | 90-100°C, 30-40 minutes | - | [4] |
| Hydrolysis of Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate | Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate, sodium hydroxide, water | 20°C, 3 hours | 92.3% | [5] |
Table 2: Summary of Synthetic Reactions and Yields
| Compound | ¹H NMR (solvent) | ¹³C NMR (solvent) | IR (KBr, cm⁻¹) | Reference |
| 2-(4-hydroxyphenoxy)propanoic acid | (acetone-d₆) δ 1.52 (d, J=6.8 Hz, 3H), 4.67 (q, J=6.8 Hz, 1H), 6.75 (m, 4H) | - | 3265 (vs), 1707 (vs) | [2] |
| 2-(4-acetylphenoxy)propanoic acid | (CDCl₃) δ 1.69 (d, J=6.8 Hz, 3H), 2.55 (s, 3H), 4.8 (q, J=6.8 Hz, 1H), 6.92 and 7.93 (dd, J=9.0 Hz, 4H) | - | 3000 (br, vs), 2940 (br, s), 1754 (vs), 1650 (vs) | [6] |
| 2-(4-(benzyloxy)phenoxy)propionate | (CDCl₃) δ 7.40-7.29 (m, 4H), 6.88-6.80 (m, 4H), 4.97 (s, 2H), 4.64 (dd, J₁=1.6Hz, J₂=6.8Hz, 1H), 4.21 (m, 2H), 1.56 (d, J=1.6Hz, 3H), 1.24-1.19 (m, 3H) | (CDCl₃) δ 172.45, 153.96, 150.25, 142.21, 130.19, 128.57, 128.21, 116.69, 115.78, 70.56, 69.38, 61.53, 16.35, 14.98 | - | [7] |
Table 3: Spectroscopic Data
Experimental Protocols
Protocol 1: Synthesis via Williamson Ether Synthesis from p-Cresol and Chloroacetic Acid
This protocol is adapted from a general procedure for Williamson ether synthesis.[4][8][9]
Materials:
-
p-Cresol (4-methylphenol)
-
Chloroacetic acid
-
30% aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
-
Litmus paper
Procedure:
-
In a suitable reaction vessel, dissolve approximately 4 g of KOH in 8 mL of water.
-
Add 2 g of p-cresol to the flask and swirl until a homogenous solution is formed.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle boil.
-
Slowly add a solution of 1.5 g of chloroacetic acid in 5 mL of water dropwise through the condenser over a period of 10 minutes.
-
After the addition is complete, continue refluxing for an additional 10-30 minutes.
-
Cool the reaction mixture and dilute with approximately 10 mL of water.
-
Acidify the solution with concentrated HCl until it is acidic to litmus paper.
-
Transfer the acidic solution to a separatory funnel and extract with 10 mL of diethyl ether.
-
Wash the ether layer with 10 mL of water, followed by 10 mL of saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
-
Carefully acidify the bicarbonate layer with 6M HCl to precipitate the crude product.
-
Collect the solid product by vacuum filtration and recrystallize from hot water to obtain purified 2-(4-methylphenoxy)acetic acid. The procedure for the target molecule, 2-(4-hydroxyphenoxy)propanoic acid, would be analogous, starting with hydroquinone instead of p-cresol.
Protocol 2: Synthesis via Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid
This protocol is based on the hydrolysis procedure described by PrepChem.[2]
Materials:
-
2-(4-acetoxyphenoxy)propanoic acid
-
Ethanol
-
Concentrated hydrochloric acid (36%)
Procedure:
-
In a round-bottom flask, combine 1.2 g (5.3 mmol) of 2-(4-acetoxyphenoxy)propanoic acid with 15 mL of ethanol.
-
Add 2 drops of concentrated hydrochloric acid to the mixture.
-
Reflux the mixture for 2 hours.
-
After cooling, remove the ethanol under reduced pressure to yield the crude 2-(4-hydroxyphenoxy)propanoic acid.
-
The product can be further purified by recrystallization if necessary.
Biological Context: Mechanism of Action of Derived Herbicides
2-(4-hydroxyphenoxy)propanoic acid is a precursor to aryloxyphenoxypropionate ("fop") herbicides. These herbicides are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses.[10][11] ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid biosynthesis.[2][10] The inhibition of this enzyme disrupts the production of phospholipids, which are essential for building new membranes required for cell growth and division.[10] This leads to a cessation of growth, followed by chlorosis and necrosis, ultimately resulting in the death of the susceptible plant.[12]
Figure 2: Biochemical pathway showing the inhibition of Acetyl-CoA Carboxylase (ACCase) by aryloxyphenoxypropionate herbicides.
This targeted mode of action provides the basis for the selectivity of these herbicides, as the ACCase enzyme in broadleaf plants is structurally different and less sensitive to inhibition.[10] The development of new and more effective herbicides often relies on a deep understanding of these synthetic and biochemical principles.
References
- 1. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]
- 2. file.sdiarticle3.com [file.sdiarticle3.com]
- 3. journalijbcrr.com [journalijbcrr.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ACTION | TARGA Quizalofop | Nissan Chemical Corporation [nissanchem.co.jp]
- 6. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 7. Quizalofop-P-ethyl: Herbicide in Soybean Fields - HEBEN [hb-p.com]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. Chemistry 211 Experiment 4 [home.miracosta.edu]
- 10. wssa.net [wssa.net]
- 11. researchgate.net [researchgate.net]
- 12. chemicalwarehouse.com [chemicalwarehouse.com]
An In-depth Technical Guide to the Chemical Properties of 2-(4-Hydroxyphenoxy)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxyphenoxy)propanamide is a synthetic organic compound of interest in various fields of chemical and biological research. Its structure, featuring a hydroxyphenoxy group attached to a propanamide moiety, provides a versatile scaffold for potential applications in drug discovery, polymer science, and as a synthetic building block. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a comparative analysis to its carboxylic acid precursor, 2-(4-hydroxyphenoxy)propanoic acid.
Chemical and Physical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. Therefore, a comparative table including data for its well-characterized precursor, 2-(4-hydroxyphenoxy)propanoic acid, is provided for context and to guide experimental design.
| Property | This compound | 2-(4-hydroxyphenoxy)propanoic acid |
| IUPAC Name | This compound | 2-(4-hydroxyphenoxy)propanoic acid[1] |
| Synonyms | - | (±)-2-(p-Hydroxyphenoxy)propionic acid |
| CAS Registry Number | 1094370-49-6[2] | 67648-61-7 |
| Molecular Formula | C₁₂H₁₇NO₃[2] | C₉H₁₀O₄[3][4] |
| Molecular Weight | 223.27 g/mol [2] | 182.17 g/mol [1] |
| Melting Point | Data not available | 143-146 °C |
| Boiling Point | Data not available | 367.5 ± 17.0 °C at 760 mmHg (Predicted)[3] |
| Solubility | Data not available | Slightly soluble in DMSO and Methanol[5] |
| pKa (Predicted) | Data not available | 3.32 ± 0.10[5] |
| logP (Predicted) | Data not available | 0.86[3] |
Spectroscopic Data
| Spectroscopy | This compound |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.08 (d, J = 6.3 Hz, 6H, isopropyl CH₃), δ 1.45 (s, 3H, propanamide CH₃), δ 4.12 (m, 1H, isopropyl CH), δ 6.72 (d, J = 8.5 Hz, 2H, aromatic H), δ 7.25 (d, J = 8.5 Hz, 2H, aromatic H), δ 9.32 (s, 1H, phenolic OH)[2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 22.1 (isopropyl CH₃), δ 45.8 (propanamide CH₃), δ 70.3 (ether C-O), δ 115.4–156.2 (aromatic carbons), δ 172.5 (amide C=O)[2] |
Experimental Protocols
Synthesis of 2-(4-hydroxyphenoxy)propanoic acid
The precursor, 2-(4-hydroxyphenoxy)propanoic acid, can be synthesized via hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid.
Procedure:
-
2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol) is combined with ethanol (15 mL).
-
Two drops of concentrated hydrochloric acid (36%) are added to the mixture.
-
The mixture is refluxed for 2 hours.
-
Following reflux, the ethanol is removed under reduced pressure to yield 2-(4-hydroxyphenoxy)propanoic acid.[6]
A patented method describes the synthesis using hydroquinone and ethyl lactate as raw materials, which involves the protection of a single hydroxyl group to prevent the formation of di-ethers, followed by deprotection and hydrolysis.[7]
Synthesis of this compound
The target compound, this compound, is synthesized from its carboxylic acid precursor. Two primary routes are outlined below.
Route 1: Direct Amidation This method involves the direct coupling of 2-(4-hydroxyphenoxy)propanoic acid with an amine (e.g., isopropylamine) using a coupling agent.
-
Reactants : 2-(4-Hydroxyphenoxy)propionic acid and isopropylamine.[2]
-
Coupling Agents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[2]
-
Solvent : Dichloromethane or Tetrahydrofuran (THF).[2]
-
Conditions : The reaction is typically carried out at a temperature of 0–25°C for 12–24 hours.[2]
-
Yield : A yield of 70–85% can be expected after recrystallization.[2]
Route 2: Acid Chloride Intermediate This two-step process involves the conversion of the carboxylic acid to an acid chloride, which then reacts with the amine.
-
Chlorination : 2-(4-hydroxyphenoxy)propanoic acid is treated with thionyl chloride (SOCl₂) to form 2-(4-hydroxyphenoxy)propionyl chloride.[2]
-
Amine Reaction : The resulting acid chloride is reacted with isopropylamine in anhydrous ether at 0°C.[2]
Chemical Reactivity and Potential Applications
This compound can undergo several chemical reactions, including:
-
Oxidation : The hydroxyl group on the phenyl ring can be oxidized to form quinones or other oxidized derivatives.[2]
-
Reduction : The amide functional group can be reduced to form the corresponding amine.[2]
-
Substitution : The phenoxy group can participate in nucleophilic substitution reactions.[2]
These reactive sites make it a valuable building block in organic synthesis for creating more complex molecules.[2]
Biological and Industrial Significance
While specific biological activities of this compound are not extensively detailed, it is a subject of interest in pharmacological and biochemical research due to its structural features.[2]
-
Enzyme Inhibition : Research indicates that this compound has the potential to inhibit specific enzymes, suggesting its candidacy for therapeutic applications. The hydroxyphenoxy group can form hydrogen bonds with proteins or enzymes, potentially modulating their activity.[2] Studies on related propanamide-sulfonamide based drug conjugates have shown dual inhibition of urease and cyclooxygenase-2 (COX-2).[8]
-
Drug Discovery : The structural complexity of this compound allows for various biological interactions, making it a lead compound for the development of new drug formulations. Derivatives of the related 2-(4-hydroxyphenoxy)propanoic acid have been investigated for their potential as G protein-coupled receptor 40 agonists for treating type 2 diabetes.
-
Polymer Chemistry : The compound is utilized in the development of new polymers, contributing to materials with enhanced thermal stability and mechanical strength.[2]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Logical Relationship: Potential Applications
Caption: Potential applications of this compound.
References
- 1. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide | 1094370-49-6 | Benchchem [benchchem.com]
- 3. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(4-Hydroxyphenoxy)propanoic Acid
A Note on Nomenclature: This technical guide focuses on the chemical compound 2-(4-Hydroxyphenoxy)propanoic Acid . While the initial query requested information on "2-(4-Hydroxyphenoxy)propanamide" (CAS Number: 127437-43-8), a thorough literature search reveals a significant lack of in-depth technical data, experimental protocols, and biological pathway information for this specific amide. In contrast, the corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid, is a well-documented and industrially significant compound. It is a key intermediate in the synthesis of numerous herbicides.[1][2][3][4][5] This guide provides comprehensive information on 2-(4-hydroxyphenoxy)propanoic acid, which is likely the compound of greater interest to researchers, scientists, and drug development professionals.
Chemical Identity and Properties
2-(4-Hydroxyphenoxy)propanoic acid is a chemical compound that exists as a racemic mixture and as individual enantiomers. The (R)-enantiomer, in particular, is a crucial chiral intermediate in the production of aryloxyphenoxypropionate herbicides.[4][6]
| Identifier | Information | Reference |
| IUPAC Name | 2-(4-hydroxyphenoxy)propanoic acid | [7][8] |
| CAS Number | 67648-61-7 (racemic) | [8] |
| 94050-90-5 ((R)-enantiomer) | [7][9][10] | |
| Molecular Formula | C₉H₁₀O₄ | [7][10] |
| Molecular Weight | 182.17 g/mol | [7][8][10] |
| Melting Point | 145-148 °C | [9] |
Synthesis and Production
The synthesis of 2-(4-hydroxyphenoxy)propanoic acid is a critical process for the agrochemical industry. Both chemical and biological methods have been developed for its production.
Chemical Synthesis
A common chemical synthesis route involves the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base.[5] Challenges in chemical synthesis include preventing over-alkylation of hydroquinone and the formation of colored by-products from the oxidation of hydroquinone.[5]
Experimental Protocol: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid
A patented method for the synthesis of 2-[4-(hydroxyphenoxy)]propionic acid involves the following steps:
-
Protection of Hydroquinone: Hydroquinone is first reacted with a protecting group to prevent the formation of di-ethers.
-
Reaction with Ethyl Lactate Derivative: The protected hydroquinone is then reacted with an ethyl lactate derivative.
-
Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield 2-[4-(hydroxyphenoxy)]propionic acid.[1]
This method is described as having the advantages of mild reaction conditions, short reaction times, simple post-treatment, high yield, and low production cost, making it suitable for industrial applications.[1]
Biocatalytic Production
An alternative, environmentally friendly approach to producing (R)-2-(4-hydroxyphenoxy)propanoic acid is through the regioselective hydroxylation of (R)-2-phenoxypropionic acid by microorganisms. The fungus Beauveria bassiana has been identified as an effective biocatalyst for this transformation.[3][4][6]
Experimental Protocol: Microbial Production of (R)-2-(4-hydroxyphenoxy)propanoic acid
-
Cultivation of Beauveria bassiana: The fungus is cultivated in a suitable fermentation medium.
-
Substrate Addition: (R)-2-phenoxypropionic acid is added to the culture.
-
Biotransformation: The fungus hydroxylates the substrate at the C-4 position of the phenyl ring.
-
Extraction and Purification: The product, (R)-2-(4-hydroxyphenoxy)propanoic acid, is extracted from the fermentation broth and purified.[4][6]
Optimization of the culture medium and fermentation conditions is crucial for maximizing the yield of the desired product.[3][6]
Biological Activity and Applications
The primary application of 2-(4-hydroxyphenoxy)propanoic acid is as a key intermediate in the synthesis of aryloxyphenoxypropionate herbicides.[4] These herbicides are widely used in agriculture to control grassy weeds.
While there is limited direct research on the biological activities of 2-(4-hydroxyphenoxy)propanoic acid itself, related phenolic and propanamide structures have been investigated for various pharmacological properties. For instance, propanamide-sulfonamide conjugates have been studied as dual inhibitors of urease and cyclooxygenase-2.[11] Natural flavonoids, which share some structural similarities, are known for their broad-spectrum antibacterial activities.[12]
Signaling Pathways and Experimental Workflows
As 2-(4-hydroxyphenoxy)propanoic acid is primarily an intermediate, there is a lack of information regarding its direct interaction with specific signaling pathways. However, we can visualize the logical workflow for its production and subsequent use.
Caption: Logical workflow for the synthesis and application of 2-(4-Hydroxyphenoxy)propanoic Acid.
Conclusion
2-(4-Hydroxyphenoxy)propanoic acid is a compound of significant interest, primarily due to its role as a precursor in the agrochemical industry. While the initially requested this compound is not well-documented, the extensive research on the corresponding carboxylic acid provides a wealth of technical information for researchers and scientists. The development of both chemical and biocatalytic synthesis methods highlights the ongoing efforts to produce this key intermediate in an efficient and environmentally friendly manner. Future research may explore potential biological activities of this compound beyond its current application as a synthetic intermediate.
References
- 1. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. prepchem.com [prepchem.com]
- 3. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxyphenoxy propionic acid | C9H10O4 | CID 179741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(4-Hydroxy-phenoxy)-propionic acid | C9H10O4 | CID 101182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-2-(4-Hydroxyphenoxy)propanoic acid | CAS#:94050-90-5 | Chemsrc [chemsrc.com]
- 10. scbt.com [scbt.com]
- 11. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide and its Analogue, Lactofen
Disclaimer: Direct research on the specific mechanism of action for 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide is limited in publicly available scientific literature. However, this molecule shares significant structural similarity with the well-characterized diphenyl ether herbicide, Lactofen. Therefore, this guide will focus on the established mechanism of action of Lactofen as a representative for this class of compounds, providing a robust framework for understanding the potential biological activity of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide.
Introduction
2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide belongs to a class of chemical compounds that have garnered interest for their biological activities. Its structural analogue, Lactofen, is a widely used herbicide, and its mechanism of action has been extensively studied.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action, focusing on the inhibition of protoporphyrinogen oxidase (PPO) and the subsequent physiological effects. The information presented is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this herbicidal mode of action.
Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
The primary molecular target of Lactofen, and likely 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide, is the enzyme protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[1][2][5] PPO is a critical enzyme in the biosynthesis of both chlorophyll in plants and heme in animals.[5][6] It catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5][6]
The inhibition of PPO by diphenyl ether herbicides like Lactofen leads to a cascade of cytotoxic events:
-
Accumulation of Protoporphyrinogen IX: Inhibition of PPO causes the substrate, Protogen IX, to accumulate within the cell.[5][7]
-
Extracellular Oxidation: Protogen IX is then translocated from its normal site of action and, in the presence of light and oxygen, is rapidly oxidized to Proto IX.[7]
-
Generation of Reactive Oxygen Species (ROS): The accumulated Proto IX acts as a photosensitizer. Upon exposure to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[1][3]
-
Lipid Peroxidation and Membrane Damage: Singlet oxygen is a potent oxidizing agent that attacks polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation.[3][8][9] This process leads to the loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[5]
The visible effects on plants include rapid wilting, necrosis, and a "bronzing" of the leaves.[1][3]
Signaling Pathway
The signaling pathway initiated by Lactofen is a photodynamic process that culminates in oxidative stress and programmed cell death.
Caption: Signaling pathway of Lactofen-induced cell death.
Quantitative Data
The inhibitory activity of Lactofen against PPO has been quantified, with IC₅₀ values varying depending on the source of the enzyme.
| Compound | Enzyme Source | IC₅₀ Value | Reference |
| Lactofen | Human PPO | 0.33 µM | [1] |
| Lactofen | Plant PPOs | 25 nM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of PPO inhibitors.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This assay fluorometrically measures the inhibition of PPO by quantifying the formation of protoporphyrin IX.[1][2][10][11]
Objective: To determine the in vitro inhibitory activity of a compound against PPO.
Materials:
-
Purified PPO enzyme
-
Protoporphyrinogen IX (substrate)
-
Test compound (e.g., Lactofen) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 100 mM KH₂PO₄, 0.3% w/v Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)
-
96-well microplate
-
Fluorescence microplate reader (Excitation: ~405 nm, Emission: ~630 nm)
Workflow:
References
- 1. PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase [mdpi.com]
- 2. A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diphenylether Herbicide Lactofen Induces Cell Death and Expression of Defense-Related Genes in Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactofen | C19H15ClF3NO7 | CID 62276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. Protoporphyrinogen oxidase - Wikipedia [en.wikipedia.org]
- 7. Herbicidal activity and molecular docking study of novel PPO inhibitors | Weed Science | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Inhibition of Membrane Lipid Peroxidation by Food-Borne Plant Polyphenols via the Nrf2/GPx4 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of protoporphyrinogen oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-hydroxyphenoxy)propanoic acid, a key intermediate in the synthesis of various chemical compounds, including herbicides. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering a valuable resource for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for 2-(4-hydroxyphenoxy)propanoic acid are summarized below.
¹H NMR Spectral Data
The proton NMR spectrum of 2-(4-hydroxyphenoxy)propanoic acid exhibits characteristic signals corresponding to the aromatic, methine, and methyl protons. Data has been reported in different deuterated solvents, leading to slight variations in chemical shifts.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |
| 11.6 | s | - | 1H | Carboxylic Acid (-COOH) | DMSO-d₆ |
| 6.68-6.61 | m | - | 4H | Aromatic (C₆H₄) | DMSO-d₆ |
| 4.65 | m | - | 1H | Methine (-CH) | DMSO-d₆ |
| 1.36 | d | 6.8 | 3H | Methyl (-CH₃) | DMSO-d₆ |
| 6.75 | M | - | 4H | Aromatic (C₆H₄) | Acetone-d₆ |
| 4.67 | q | 6.8 | 1H | Methine (-CH) | Acetone-d₆ |
| 1.52 | d | 6.8 | 3H | Methyl (-CH₃) | Acetone-d₆ |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 174.26 | Carboxylic Acid Carbon (-C OOH) | DMSO-d₆ |
| 153.22 | Aromatic Carbon (-C -OH) | DMSO-d₆ |
| 151.76 | Aromatic Carbon (-C -O-) | DMSO-d₆ |
| 120.35 | Aromatic Carbons | DMSO-d₆ |
| 119.55 | Aromatic Carbons | DMSO-d₆ |
| 72.36 | Methine Carbon (-C H) | DMSO-d₆ |
| 16.84 | Methyl Carbon (-C H₃) | DMSO-d₆ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorptions for the hydroxyl, carbonyl, and ether groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3265 | very strong | O-H stretch (hydroxyl group) |
| 1707 | very strong | C=O stretch (carboxylic acid) |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra were acquired on a 400 MHz and 100 MHz spectrometer, respectively.[1] The samples were prepared by dissolving the compound in deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using the potassium bromide (KBr) pellet method. A small amount of the solid sample was mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded, with absorption frequencies reported in wavenumbers (cm⁻¹).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 2-(4-hydroxyphenoxy)propanoic acid.
References
Structural Elucidation of 2-(4-Hydroxyphenoxy)propanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-(4-hydroxyphenoxy)propanamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines a putative synthetic route and presents predicted spectroscopic and spectrometric data based on the analysis of the closely related precursor, 2-(4-hydroxyphenoxy)propanoic acid, and established principles of organic spectroscopy. Detailed hypothetical experimental protocols for the synthesis and characterization are provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of novel small molecules in the fields of medicinal chemistry and drug development.
Introduction
This compound is a small organic molecule of interest due to its structural similarity to various biologically active compounds. The presence of a phenolic hydroxyl group, an ether linkage, and a primary amide functionality suggests its potential for diverse chemical interactions and biological activities. Accurate structural elucidation is the cornerstone of understanding its chemical properties and potential applications. This guide details the analytical workflow for confirming the structure of this compound.
Proposed Synthesis
The most direct synthetic route to this compound is through the amidation of its corresponding carboxylic acid, 2-(4-hydroxyphenoxy)propanoic acid, or its ester derivative. A common and effective method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.
Structural Elucidation Workflow
The comprehensive structural characterization of a newly synthesized compound such as this compound involves a multi-technique analytical approach to unambiguously determine its chemical structure and purity.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted spectroscopic and spectrometric data for this compound. These predictions are derived from the known data of 2-(4-hydroxyphenoxy)propanoic acid and the expected influence of the primary amide group.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.0 | br s | 2H | -CONH₂ |
| ~6.8 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OH) |
| ~6.7 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -O-) |
| ~4.6 | q, J ≈ 6.8 Hz | 1H | -CH(CH₃)- |
| ~1.5 | d, J ≈ 6.8 Hz | 3H | -CH(CH₃)- |
| (variable) | s | 1H | Ar-OH |
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (amide) |
| ~152 | Ar-C (para to -O-) |
| ~150 | Ar-C (para to -OH) |
| ~117 | Ar-CH (ortho to -O-) |
| ~116 | Ar-CH (ortho to -OH) |
| ~73 | -CH(CH₃)- |
| ~18 | -CH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3180 | Strong, broad | N-H stretching (asymmetric and symmetric) |
| ~3200 | Strong, broad | O-H stretching |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2980-2920 | Medium | Aliphatic C-H stretching |
| ~1650 | Strong | C=O stretching (Amide I band) |
| ~1620 | Medium | N-H bending (Amide II band) |
| ~1230 | Strong | Aryl-O-C stretching |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 181 | [M]⁺ (Molecular ion) |
| 137 | [M - CONH₂]⁺ |
| 109 | [HOC₆H₄O]⁺ |
| 44 | [CONH₂]⁺ |
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
Materials:
-
2-(4-Hydroxyphenoxy)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Concentrated aqueous ammonia (NH₄OH)
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(4-hydroxyphenoxy)propanoyl chloride.
-
Dissolve the crude acyl chloride in anhydrous DCM and add it dropwise to a stirred, ice-cold concentrated aqueous ammonia solution (excess).
-
Stir the resulting mixture vigorously for 1 hour at 0 °C, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze as a thin film on a salt plate.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) or an electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.
Conclusion
A Technical Guide to the Key Chemical Reactions of 2-(4-Hydroxyphenoxy)propanamide: Oxidation and Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Hydroxyphenoxy)propanamide is a synthetic organic compound featuring a core structure that is prevalent in various biologically active molecules.[1] Its functional groups—a phenolic hydroxyl, an ether linkage, and a propanamide moiety—offer multiple sites for chemical modification, making it a valuable scaffold in medicinal chemistry and drug discovery.[2] The ability to selectively perform oxidation and reduction reactions on this molecule is crucial for synthesizing derivatives with modulated properties, such as enhanced potency, selectivity, or improved pharmacokinetic profiles. This guide provides an in-depth overview of the key oxidative and reductive transformations of this compound, complete with experimental protocols, quantitative data, and process diagrams.
Oxidation Reactions
The primary site for oxidation on this compound is the electron-rich phenolic hydroxyl group. Phenols are generally more susceptible to oxidation than simple alcohols.[3] This reaction is fundamental for creating derivatives where the hydroxyl group is converted into a quinone or other oxidized forms, which can significantly alter the molecule's electronic and biological properties.[2][3]
1.1. Oxidizing Agents and Products
A variety of oxidizing agents can be employed to oxidize the phenolic moiety. The choice of reagent often dictates the final product and yield.
-
Common Oxidants: Reagents such as potassium permanganate (KMnO4), hydrogen peroxide (H2O2), chromic acid (Na2Cr2O7), and silver oxide (Ag2O) are effective for the oxidation of phenols.[2][3]
-
Hypervalent Iodine Reagents: Compounds like iodosobenzene diacetate (IBD) and particularly iodosobenzene (PhIO) are used for mild and efficient oxidation of phenols, often leading to quinone-type products.[4][5] The reaction mechanism typically involves the formation of an aryloxyiodonium(III) intermediate.[4]
The principal product from the oxidation of the 4-hydroxyphenoxy group is a benzoquinone derivative. This transformation involves the loss of two protons and two electrons from the hydroquinone-like moiety.[3]
Caption: General pathway for the oxidation of the phenol moiety.
1.2. Quantitative Data: PhIO-Mediated Oxidation
The following table summarizes yields for the synthesis of various 2-(4-hydroxyphenoxy)benzamide derivatives using a PhIO-mediated oxidation reaction, which serves as a model for the oxidation of the core scaffold.[5]
| Compound | Yield (%) | Reference |
| 5-Fluoro-2-(4-hydroxyphenoxy)benzamide | 89.5% | [5] |
| 5-Fluoro-2-(4-hydroxy-3-methylphenoxy)benzamide | 75.6% | [5] |
| 2-(4-Hydroxyphenoxy)-5-methylbenzamide | 60.0% | [5] |
1.3. Experimental Protocol: PhIO-Mediated Oxidation
This protocol is adapted from a method developed for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives and is applicable for the oxidation of the this compound scaffold.[5]
-
Dissolution: Dissolve the starting material, this compound (1 equivalent), in trifluoroacetic acid (TFA) at room temperature.
-
Oxidant Addition: Add iodosobenzene (PhIO) (2 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to yield the desired oxidized compound.
Reduction Reactions
The amide functional group in this compound is the primary target for reduction. Amides are among the least reactive carboxylic acid derivatives and require strong reducing agents for this transformation.[6] The most common outcome of this reaction is the conversion of the amide to its corresponding amine, a critical transformation for accessing new chemical space in drug development.[2][7][8]
2.1. Reducing Agents and Products
The choice of reducing agent is critical and can determine whether the amide is reduced to an amine or, under specific conditions, an alcohol.[9]
-
Amine Formation: Strong hydride reagents like lithium aluminum hydride (LiAlH4) are most commonly used for the exhaustive reduction of primary, secondary, and tertiary amides to their corresponding amines.[2][6] Other methods include activation with triflic anhydride followed by reduction with sodium borohydride (NaBH4) or triethylsilane.[8]
-
Alcohol Formation: While less common, protocols using systems like samarium(II) iodide (SmI2)/amine/H2O or specific zinc hydride complexes (NaH-ZnI2) have been developed for the selective reduction of amides to alcohols via C-N bond cleavage.[9][10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide | 1094370-49-6 | Benchchem [benchchem.com]
- 3. Ch24: Phenols oxidations [chem.ucalgary.ca]
- 4. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by amide reduction [organic-chemistry.org]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Hydroxyphenoxy)propanamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 2-(4-Hydroxyphenoxy)propanamide is limited. This guide synthesizes available information for structurally related compounds, primarily (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, and provides generalized experimental protocols and logical workflows applicable to the characterization of the target compound.
Introduction
This compound is a chemical entity of interest in various research and development sectors. Its structure, featuring a phenolic hydroxyl group, an ether linkage, and a propanamide functional group, suggests potential applications where molecular recognition and hydrogen bonding capabilities are crucial. A thorough understanding of its solubility and stability is paramount for its handling, formulation, and application in any scientific or industrial context. This document provides a summary of available data on a closely related analogue and outlines detailed, standardized protocols for the experimental determination of these key physicochemical properties for this compound.
Physicochemical Properties of Structurally Related Compounds
Table 1: Physicochemical Data for (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid
| Property | Value | Source |
| Chemical Formula | C₉H₁₀O₄ | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 145-148 °C | |
| Solubility | Soluble in methanol, ethanol; slightly soluble in water. | [1] |
| Stability | Stable under normal temperatures and pressures. | [2] |
| Thermal Stability | Decomposition temperature >200°C | [1] |
Proposed Experimental Protocols
The following sections detail standardized methodologies for determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This protocol outlines the equilibrium solubility determination of this compound in various solvents at controlled temperatures.
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Assessment: Forced Degradation Studies
This protocol describes a forced degradation study to identify potential degradation pathways and assess the intrinsic stability of this compound under various stress conditions.
Materials:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled ovens
-
Photostability chamber (ICH Q1B guideline compliant)
-
pH meter
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acidic Hydrolysis: Mix the compound solution with 0.1 M HCl. Incubate at a set temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Mix the compound solution with 0.1 M NaOH. Incubate at a set temperature (e.g., 60 °C) for a defined period.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.
Visualized Workflows and Pathways
The following diagrams illustrate the logical flow of the proposed experimental work and a potential degradation pathway.
Caption: Workflow for experimental solubility determination.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[4-(hydroxyphenoxy)] propionic acid is a significant intermediate in the synthesis of various phenoxy- and heterocyclic phenoxy propionic acid herbicides. Its synthesis is a key step in the production of several agrochemicals. Furthermore, derivatives of this compound are explored in medicinal chemistry for their potential therapeutic properties. This document provides detailed protocols for the chemical synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, focusing on the widely utilized Williamson ether synthesis, and presents relevant quantitative data for reproducibility and comparison.
Data Presentation
The following table summarizes quantitative data from various reported synthesis methods for 2-[4-(hydroxyphenoxy)] propionic acid and its intermediates. This allows for a comparative analysis of different synthetic routes.
| Method | Starting Materials | Reagents | Solvent | Reaction Conditions | Product | Yield | Purity/Characterization | Reference |
| Hydrolysis | 2-(4-Acetoxyphenoxy)propanoic acid | Concentrated Hydrochloric Acid | Ethanol | Reflux, 2 hours | 2-(4-hydroxyphenoxy)propanoic acid | 93% | m.p. 136-137.5°C, IR, ¹H NMR | [1] |
| Williamson Ether Synthesis (Ester Route) | Mono-benzyl ether of hydroquinone, 2-bromopropionic acid ethyl ester | Sodium hydroxide | Dehydrated ethanol | Room temperature, 4-6 hours | 2-(4-(benzyloxy) phenoxy) ethyl propionate | Not specified | ¹H NMR, ¹³C NMR | [2] |
| Williamson Ether Synthesis (Acid Route) | Hydroquinone, S-2-chloropropanoic acid sodium salt | Sodium hydroxide, Sodium bisulphite | Water | 65°C, 4 hours | R-2-(4-hydroxyphenoxy)propanoic acid | 85% | HPLC | [3] |
| Multi-step Synthesis | Phenol, S-2-chloropropionic acid | Various catalysts and reagents | Water | Multiple steps with varying conditions | R-(+)-2-(4-hydroxyphenoxy) propionic acid | Not specified | HPLC | [4] |
Experimental Protocols
Method 1: Williamson Ether Synthesis from Hydroquinone and an α-Halopropionic Acid
This protocol is based on the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base, a classic example of the Williamson ether synthesis.[3][5][6][7]
Materials:
-
Hydroquinone
-
S-2-chloropropanoic acid sodium salt (or S-2-chloropropanoic acid)
-
Sodium hydroxide (NaOH)
-
Sodium bisulphite (NaHSO₃)
-
Water
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Methyl isobutyl ketone (MIBK) for extraction (optional)
-
Reaction vessel with stirring and temperature control
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a reaction flask, charge hydroquinone, a small amount of sodium bisulphite (as a mild reducing agent to prevent oxidation of hydroquinone), and water.[3]
-
Base Addition: While stirring and maintaining a nitrogen blanket, heat the mixture to approximately 50°C. Add a 47% aqueous solution of sodium hydroxide.[3]
-
Addition of Halopropionic Acid: Heat the solution to 65°C and add an aqueous solution of S-2-chloropropanoic acid sodium salt.[3]
-
Reaction: Maintain the reaction mixture at 65°C for 4 hours with continuous stirring.[3]
-
Work-up:
-
Cool the reaction mixture and adjust the pH to approximately 11 with phosphoric acid, followed by adjustment to a pH of 6.5-7.5 with sulfuric acid, keeping the temperature controlled at 55°C.[3]
-
Unreacted hydroquinone can be removed by extraction with a suitable organic solvent like methyl isobutyl ketone (MIBK).[3]
-
Acidify the remaining aqueous phase to a pH of 1-2 with sulfuric acid or hydrochloric acid.[3]
-
-
Isolation and Purification:
Characterization:
The final product can be characterized by:
-
Melting Point: Expected to be around 136-137.5°C.[1]
-
Spectroscopy:
Visualizations
Experimental Workflow for Williamson Ether Synthesis
The following diagram illustrates the key steps in the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid via the Williamson ether synthesis.
Caption: Workflow for the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.
References
- 1. prepchem.com [prepchem.com]
- 2. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 3. PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - Patent 1670743 [data.epo.org]
- 4. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. The Williamson Ether Synthesis [cs.gordon.edu]
Application Notes and Protocols for 2-(4-Hydroxyphenoxy)propanamide as a Pesticide Intermediate
Affiliation: Google Research
Abstract
These application notes provide a comprehensive overview of the use of 2-(4-Hydroxyphenoxy)propanamide as a key intermediate in the synthesis of novel pesticides, particularly herbicides. This document outlines the synthesis of the intermediate, its conversion into active herbicidal compounds, and the presumed mechanism of action of the resulting pesticides. Detailed experimental protocols, quantitative data, and visual diagrams of the synthesis workflow and biological pathways are provided to guide researchers and drug development professionals in the agricultural sector.
Introduction
Aryloxyphenoxypropionate (APP) herbicides are a significant class of agrochemicals used for the selective control of grass weeds in broadleaf crops. The biological activity of these herbicides is often dependent on their specific stereochemistry, with the (R)-enantiomer typically being the more active form. The intermediate, this compound, serves as a crucial building block for the synthesis of new amide-containing APP herbicides. Its structure allows for diverse chemical modifications to develop next-generation herbicides with improved efficacy and environmental profiles.
Pesticides derived from this intermediate are expected to function as inhibitors of acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids in plants.[1][2] This mode of action provides selectivity, as the ACCase enzyme in grasses is more sensitive to these inhibitors than the enzyme found in broadleaf crops and other organisms.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid.
Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid
(R)-(+)-2-(4-Hydroxyphenoxy)propionic acid is a key chiral intermediate in the production of several commercial herbicides.[3] It can be synthesized via several routes, including the reaction of hydroquinone with an S-2-halopropanoic acid in the presence of a base.[4] A method starting from hydroquinone and ethyl lactate has also been reported.[5]
Protocol 1: Synthesis of (R)-(+)-2-(4-Hydroxyphenoxy)propionic Acid
This protocol is based on the Williamson ether synthesis followed by hydrolysis.
-
Step 1: Synthesis of Ethyl 2-(4-hydroxyphenoxy)propanoate
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (2 equivalents) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium hydroxide (1.1 equivalents), to the solution and stir until it dissolves.
-
Slowly add ethyl-2-bromopropionate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Step 2: Hydrolysis to 2-(4-hydroxyphenoxy)propanoic acid
-
Dissolve the purified ethyl 2-(4-hydroxyphenoxy)propanoate in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature for 3 hours or until the hydrolysis is complete (monitored by TLC).[5]
-
Acidify the reaction mixture to a pH of approximately 1 with a strong acid (e.g., 2M HCl) under cooling in an ice bath.[5]
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to yield 2-(4-hydroxyphenoxy)propanoic acid.
-
| Parameter | Value | Reference |
| Starting Materials | Hydroquinone, Ethyl lactate | [5] |
| Key Reaction Steps | Etherification, Hydrolysis | [5] |
| Reported Yield | 93% | [5] |
Table 1: Summary of Quantitative Data for the Synthesis of 2-(4-Hydroxyphenoxy)propionic Acid
Amidation of 2-(4-Hydroxyphenoxy)propionic Acid
The carboxylic acid is converted to the corresponding amide, this compound, through an amidation reaction.
Protocol 2: Synthesis of this compound
-
Activation of the Carboxylic Acid:
-
In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-hydroxyphenoxy)propanoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Amidation Reaction:
-
Slowly add a solution of ammonia in a suitable solvent (e.g., ammonia in methanol or aqueous ammonia) (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with a dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
| Parameter | Value |
| Starting Material | 2-(4-Hydroxyphenoxy)propionic acid |
| Key Reagents | DCC or EDC, Ammonia |
| Estimated Yield | 70-85% |
Table 2: Estimated Quantitative Data for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Application in Pesticide Synthesis
This compound can be used as a versatile intermediate to synthesize a variety of herbicidal compounds. The hydroxyl group on the phenoxy ring is a key functional group for further modification.
Synthesis of a Hypothetical Herbicide: N-((6-chloropyridin-3-yl)methyl)-2-(4-hydroxyphenoxy)propanamide
This hypothetical herbicide is designed based on the structures of known ACCase inhibitors.
Protocol 3: Synthesis of a Hypothetical Herbicide
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in a suitable dry solvent such as acetonitrile.
-
Add a base, for example, potassium carbonate (1.5 equivalents).
-
To this suspension, add 2-chloro-5-(chloromethyl)pyridine (1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography to yield the final herbicide.
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | 2-chloro-5-(chloromethyl)pyridine, K2CO3 |
| Estimated Yield | 80-90% |
| Estimated Purity | >95% |
Table 3: Estimated Quantitative Data for the Synthesis of a Hypothetical Herbicide
Caption: Experimental workflow for the synthesis of a hypothetical herbicide.
Mechanism of Action
Herbicides derived from this compound are presumed to act as Acetyl-CoA Carboxylase (ACCase) inhibitors. ACCase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in fatty acid synthesis.
The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage. This disruption of lipid synthesis ultimately leads to the death of the susceptible plant, particularly in rapidly growing tissues. The selectivity of these herbicides for grasses is attributed to differences in the structure of the ACCase enzyme between grasses and broadleaf plants.[1]
Caption: Signaling pathway of ACCase inhibition by herbicide derivatives.
Analytical Methods
The purity of this compound and its derivatives, as well as their quantification in experimental samples, can be determined using High-Performance Liquid Chromatography (HPLC).
Protocol 4: HPLC Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare standard solutions of the analyte in the mobile phase at various concentrations to generate a calibration curve.
This method can be adapted and optimized for specific derivatives and sample matrices.
Conclusion
This compound is a valuable intermediate for the development of new aryloxyphenoxypropionate amide herbicides. The synthetic routes are well-established, and the mechanism of action is understood to be the inhibition of the ACCase enzyme. The protocols and data presented in these notes are intended to serve as a guide for researchers in the agrochemical field to synthesize and evaluate novel herbicidal compounds based on this versatile chemical scaffold. Further research can focus on optimizing the synthesis and exploring the structure-activity relationships of new derivatives to identify candidates with superior herbicidal activity and crop safety profiles.
References
- 1. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
- 5. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
Application of 2-(4-Hydroxyphenoxy)propanamide in Herbicide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 2-(4-hydroxyphenoxy)propanamide and its derivatives as key intermediates in the synthesis of aryloxyphenoxypropionate (APP) herbicides. The APP class of herbicides are vital in modern agriculture for their high efficiency and selectivity in controlling grass weeds.[1] The specific stereochemistry of these compounds is crucial for their biological activity, with the (R)-isomer typically exhibiting higher herbicidal efficacy.[1][2]
Core Synthesis Strategies
The primary application of this compound and its precursors in herbicide synthesis involves the coupling of the 4-hydroxyphenoxy moiety with a suitable heterocyclic or aromatic ring system. This is typically achieved through a nucleophilic aromatic substitution reaction. The resulting intermediate can then be further modified to yield the final herbicide product.
A common synthetic route involves the reaction of an (R)-2-(4-hydroxyphenoxy)propionic acid derivative with a halogenated aromatic or heteroaromatic compound under basic conditions.[3][4] The resulting product can be an ester or an amide, both of which have shown significant herbicidal activity.
Key Experimental Protocols
The following protocols are based on established synthetic methods for APP herbicides and can be adapted for the use of this compound or its derivatives.
Protocol 1: Synthesis of (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamides
This protocol describes a two-step procedure starting from (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate.
Step 1: Synthesis of (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid methyl ester
-
A mixture of (R)-(+)-methyl 2-(4-hydroxyphenoxy)-propionate, 2,6-dichlorobenzoxazole, and anhydrous potassium carbonate is heated at reflux with stirring in dry acetonitrile.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Potassium carbonate is removed by filtration.
-
The solution is evaporated in vacuo to yield the crude product.
Step 2: Amidation to (R)-(+)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionamides
-
The crude methyl ester from Step 1 is dissolved in a suitable solvent.
-
The solution is treated with a primary amine.
-
The reaction mixture is stirred until completion (monitored by TLC).
-
The product is purified by crystallization or column chromatography on silica gel.[5]
Protocol 2: Synthesis of 2-(4-aryloxyphenoxy)propionamides based on Metamifop
This protocol outlines the synthesis of novel 2-(4-aryloxyphenoxy)propionamide derivatives.[6]
Step 1: Synthesis of the Acyl Chloride Intermediate
-
(R)-(+)-2-(4-hydroxybenzoxy)propionic acid is reacted with a suitable chloro-substituted pyridine or quinoxoline derivative to form the corresponding ether.
-
This intermediate is then reacted with thionyl chloride to prepare the acyl chloride.[6]
Step 2: Amidation to the Final Product
-
A mixture of the desired amine (e.g., 2-phenoxy ethylamine), triethylamine, and a catalytic amount of DMAP is prepared in dichloromethane.
-
The (R)-2-(4-((3-Chloro-5-trifluoromethylpyridin-2-yl)oxy)phenoxy)propanoic acyl chloride is added dropwise to the mixture.
-
The reaction is stirred for 1 hour at room temperature.
-
Upon completion, the mixture is washed with water and brine, and then dried over anhydrous sodium sulfate to yield the target compound.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis of various APP herbicide derivatives.
| Compound | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) |
| (R)-2-(4-((3-Chloro-5-trifluoromethylpyridin-2-yl)oxy)phenoxy)propanoic acyl chloride | (R)-(+)-2-(4-hydroxybenzoxy)propionic acid, Thionyl chloride | - | - | - | - |
| Target Compound 3 (a 2-(4-aryloxyphenoxy)propionamide) | Acyl chloride intermediate, 2-phenoxy ethylamine | Triethylamine, DMAP | Dichloromethane | 95.9% | 210-212 |
| QPP-1 | 3a, (R)-ethyl 2-(4-hydroxyphenoxy)propanoate | Potassium carbonate | Acetonitrile | 86.2% | - |
| QPP-6 | - | - | - | 78.0% | 82-85 |
| Methyl (R)-2-(4-hydroxyphenoxy)propanoate | Hydroquinone, (S)-2-(tosyloxy)propanoate | Sodium hydroxide | Methanol | 52% | 62-64 |
| Ethyl (R)-2-(4-hydroxyphenoxy)propanoate | Hydroquinone, (S)-2-(tosyloxy)propanoate | Sodium hydroxide | Methanol | 66% | 36-37 |
Table 1: Synthesis Yields and Physical Properties of Herbicide Intermediates and Final Products.[4][6][7]
| Compound | Test Organism | Activity at 150 g a.i./hm² |
| Novel Compound 1 | Setaria viridis | Better than Metamifop |
| Novel Compound 2 | Setaria viridis | Better than Metamifop |
| Metamifop (Control) | Setaria viridis | Standard Efficacy |
Table 2: Herbicidal Activity of Novel 2-(4-aryloxyphenoxy)propionamides.[6]
Visualizing Synthesis Pathways
The following diagrams illustrate the key synthetic pathways described in the protocols.
Caption: General synthesis pathway for APP herbicides.
Caption: Workflow for synthesizing propionamide herbicides.
Conclusion
This compound and its related derivatives are indispensable intermediates in the synthesis of a wide range of potent and selective aryloxyphenoxypropionate herbicides. The protocols and data presented herein provide a foundation for researchers and professionals in the agrochemical industry to develop novel and effective weed management solutions. The versatility of the phenoxypropionate core allows for extensive functionalization, leading to the discovery of new herbicidal compounds with improved properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN100546984C - Preparation method of herbicide fenoxaprop-ethyl - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Microbial Production of (R)-2-(4-hydroxyphenoxy)propionic acid using Beauveria bassiana
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA) is a crucial chiral intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides. The entomopathogenic fungus, Beauveria bassiana, has demonstrated its capability for highly regioselective and stereoselective hydroxylation, making it an effective biocatalyst for the production of HPOPA from (R)-2-phenoxypropionic acid (POPA). This document provides detailed application notes and protocols for the microbial production of HPOPA using various strains of Beauveria bassiana, summarizing key data and experimental procedures from published research. The biotransformation is primarily mediated by cytochrome P450 monooxygenases within the fungus.[1][2]
Data Presentation
Table 1: Comparison of Fermentation Methods for HPOPA Production
| Parameter | Submerged Fermentation (Agitated) | Submerged Fermentation (Static with H₂O₂ addition) | Solid-State Fermentation (SSF) |
| Strain | B. bassiana CCN-A7 | B. bassiana CCN-A7 | B. bassiana ZJB16007 |
| Substrate | (R)-2-phenoxypropionic acid (POPA) | (R)-2-phenoxypropionic acid (POPA) | (R)-2-phenoxypropionic acid (R-PPA) |
| Initial Substrate Conc. | 20 g/L | Not specified, but medium optimized for high titer | 50 g/L in nutrient salts solution |
| Final HPOPA Titer/Yield | 9.6 g/L | 19.53 g/L | 77.78% yield |
| Key Optimization Parameters | Not detailed in initial findings | Glucose, peptone, and H₂O₂ concentrations | Ratio of rice bran to silkworm chrysalis powder, pH of nutrient solution |
| Reference | [3] | [3][4][5] | [6][7] |
Table 2: Optimized Conditions for HPOPA Production
| Parameter | Optimal Value | Strain/Fermentation Type | Reference |
| Carbon Source | Glucose (38.81 g/L) | B. bassiana CCN-A7 / Static Submerged | [3] |
| Organic Nitrogen Source | Peptone (7.28 g/L) | B. bassiana CCN-A7 / Static Submerged | [3] |
| Inorganic Nitrogen Source | Ammonium sulfate | B. bassiana CCN-A7 / Static Submerged | [3] |
| Inoculum Size | 13.3% (v/v) | B. bassiana CCN-A7 / Static Submerged | [3] |
| Fermentation Temperature | 28°C | B. bassiana CCN-A7 & ZJB16007 / Both | [3][6][7] |
| H₂O₂ Concentration | 1.08 g/L/100 ml | B. bassiana CCN-A7 / Static Submerged | [3] |
| Solid Substrate Ratio | Rice bran: Silkworm chrysalis powder = 5.25g : 2.25g | B. bassiana ZJB16007 / SSF | [6][7] |
| Nutrient Solution pH | 5.0 | B. bassiana ZJB16007 / SSF | [6][7] |
| Fermentation Time | 7 days | B. bassiana CCN-A7 / Static Submerged | [3] |
| Fermentation Time | 11 days | B. bassiana ZJB16007 / SSF | [6][7] |
Experimental Protocols
Protocol 1: HPOPA Production via Static Submerged Fermentation of Beauveria bassiana CCN-A7
This protocol is optimized for enhanced HPOPA production through the addition of hydrogen peroxide (H₂O₂), which is believed to induce reactive oxygen species (ROS) that may enhance the activity of peroxidases involved in the hydroxylation.[3][4][5]
1. Strain Activation and Seed Culture Preparation:
-
Grow B. bassiana CCN-A7 on a Potato Dextrose Agar (PDA) plate at 28°C for 7 days.
-
Inoculate a single colony into a shake flask containing 30 mL of Potato Dextrose Broth (PDB).
-
Incubate the seed culture at 28°C with shaking at 200 rpm for 3 days.
2. Fermentation:
-
Prepare the optimized fermentation medium in a 250 mL flask containing 30 mL of the medium. The optimal medium composition is:
-
Glucose: 38.81 g/L
-
Peptone: 7.28 g/L
-
Ammonium Sulfate
-
(R)-2-phenoxypropionic acid (POPA) as the substrate.
-
-
Inoculate the fermentation medium with the seed broth at an optimal inoculum size of 13.3% (v/v).
-
Incubate the culture at 28°C under static conditions for 7 days.
3. H₂O₂ Supplementation:
-
At day 3 of the cultivation, supplement the fermentation broth with H₂O₂ to a final concentration of 1.08 g/L/100 ml.
-
Continue the static incubation for another 4 days.
4. Product Extraction and Analysis:
-
After the 7-day fermentation, harvest the broth.
-
Acidify the broth to pH 2-3 with HCl.
-
Extract the product with an equal volume of ethyl acetate.
-
Analyze the organic phase for HPOPA concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 2: HPOPA Production via Solid-State Fermentation (SSF) of Beauveria bassiana ZJB16007
This protocol utilizes a solid substrate, which can offer advantages in terms of reduced water consumption and wastewater generation.[6][7]
1. Strain Activation and Inoculum Preparation:
-
Activate the B. bassiana ZJB16007 strain on a suitable agar medium.
-
Prepare a spore suspension or a liquid seed culture as described in Protocol 1.
2. Solid-State Fermentation:
-
Prepare the solid substrate mixture in a suitable fermentation vessel (e.g., Erlenmeyer flask). The optimized substrate composition is:
-
Rice bran: 5.25 g
-
Silkworm chrysalis powder: 2.25 g
-
-
Add 12 mL of the nutrient salts solution containing 50 g/L of (R)-2-phenoxypropionic acid (R-PPA). The optimal pH of this solution is 5.0.
-
Autoclave the prepared solid medium.
-
Inoculate the sterilized solid medium with the prepared B. bassiana inoculum.
-
Incubate at 28°C for 11 days.
3. Product Extraction and Analysis:
-
After the incubation period, extract the HPOPA from the solid fermented mass using a suitable solvent (e.g., ethyl acetate).
-
Filter the extract to remove solid particles.
-
Analyze the HPOPA content in the extract using HPLC.
Visualizations
Signaling and Metabolic Pathways
The hydroxylation of POPA to HPOPA in Beauveria bassiana is catalyzed by cytochrome P450 enzymes.[1][2] The addition of H₂O₂ suggests the involvement of oxidative stress response pathways and potentially peroxidases. While a specific signaling cascade for this biotransformation is not fully elucidated, a generalized metabolic pathway can be visualized. The fungus enhances its lipid catabolism and glycometabolism to alleviate oxidative stress, which may be induced by H₂O₂.[8]
Caption: Proposed metabolic pathway for HPOPA production in Beauveria bassiana.
Experimental Workflows
Caption: Workflow for HPOPA production via static submerged fermentation.
Caption: Workflow for HPOPA production via solid-state fermentation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Production of (R)-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana ZJB16007 in solid state fermentation using rice bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Metabolic responses of Beauveria bassiana to hydrogen peroxide-induced oxidative stress using an LC-MS-based metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of (R)-2-(4-hydroxyphenoxy)propionic acid Producing Microbes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA) is a crucial chiral intermediate in the synthesis of several optically pure aryloxyphenoxypropionic acid herbicides.[1][2][3] The microbial-driven regioselective hydroxylation of (R)-2-phenoxypropionic acid ((R)-POPA) presents a green and efficient alternative to traditional chemical synthesis routes for producing (R)-HPOPA.[1][3] High-throughput screening (HTS) of microorganisms is a critical step in identifying novel and robust strains with high productivity and selectivity. This document provides detailed application notes and protocols for the high-throughput screening of (R)-HPOPA-producing microbes.
Principle of Screening
The screening methods detailed below are based on the colorimetric detection of (R)-HPOPA produced by microbial hydroxylation of the substrate, (R)-POPA. The intensity of the color produced is proportional to the concentration of (R)-HPOPA, enabling rapid quantitative assessment in a microplate format.
Experimental Protocols
Microbial Cultivation and Biotransformation
This protocol describes the general procedure for cultivating microbial strains and performing the biotransformation of (R)-POPA to (R)-HPOPA.
Materials:
-
Microbial isolates (bacterial or fungal)
-
Appropriate growth medium (e.g., Potato Dextrose Agar for fungi)[4]
-
Seed medium (e.g., Glucose-Yeast Extract medium)
-
Fermentation medium
-
(R)-2-phenoxypropionic acid ((R)-POPA) solution
-
96-well deep-well plates
-
Shaking incubator
Procedure:
-
Inoculum Preparation: Inoculate a single colony of the microbial strain into a sterile seed medium. Incubate at an appropriate temperature and agitation for 24-48 hours to obtain a seed culture.
-
Fermentation: Transfer the seed culture to the fermentation medium in 96-well deep-well plates. The fermentation medium should contain the substrate (R)-POPA at a suitable concentration (e.g., 1-10 g/L).
-
Incubation: Incubate the deep-well plates in a shaking incubator under optimized conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 48-72 hours) to allow for microbial growth and biotransformation.[4]
-
Sample Preparation: After incubation, centrifuge the deep-well plates to pellet the microbial cells. The supernatant, containing the product (R)-HPOPA, is used for the screening assays.
High-Throughput Screening Assays
Three primary colorimetric HTS methods are described below. The choice of method may depend on the specific microbial strains being screened and the available laboratory equipment.
This assay is based on the reaction of phenolic compounds with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent to form a colored product.[1]
Reagents:
-
4-Aminoantipyrine (4-AAP) solution
-
Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) solution
-
Phosphate buffer (pH 7.0)
Protocol:
-
Transfer a specific volume of the supernatant from the biotransformation step to a new 96-well microplate.
-
Add the phosphate buffer to each well.
-
Add the 4-AAP solution to each well and mix.
-
Add the K₃[Fe(CN)₆] solution to initiate the color reaction.
-
Incubate at room temperature for a short period (e.g., 10 minutes).
-
Measure the absorbance at 550 nm using a microplate reader.[1]
This method relies on the oxidation of the hydroxylated aromatic product, (R)-HPOPA, by potassium dichromate to form a brown-colored quinone-type compound.[2][5]
Reagents:
-
Potassium dichromate (K₂Cr₂O₇) solution
Protocol:
-
Transfer a defined volume of the supernatant from the biotransformation to a 96-well microplate.
-
Add the potassium dichromate solution to each well.
-
Incubate the plate under optimized conditions (e.g., specific temperature and time) to allow for the color development.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
This assay utilizes sodium nitrite as a chromogenic reagent to react with (R)-HPOPA.[2]
Reagents:
-
Sodium nitrite (NaNO₂) solution (e.g., 6.0 g/L)[2]
-
Acidic solution to adjust the pH (e.g., to pH 2.4)[2]
Protocol:
-
Transfer the supernatant from the biotransformation to a 96-well microplate.
-
Add the acidic NaNO₂ solution to each well.
-
Incubate the plate at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 40 minutes).[2]
-
Measure the absorbance at 420 nm using a microplate reader.[2]
Hit Confirmation and Quantification by HPLC
Positive "hits" identified from the HTS assays should be confirmed and the concentration of (R)-HPOPA accurately quantified using High-Performance Liquid Chromatography (HPLC).[1][6]
HPLC Conditions (Example):
-
Column: A suitable reverse-phase column (e.g., C18)[7]
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility).[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength of 254 nm.[6]
-
Temperature: Ambient or controlled.
Procedure:
-
Prepare a standard curve of (R)-HPOPA of known concentrations.
-
Filter the supernatant samples from the positive hits through a 0.22 µm syringe filter.
-
Inject the filtered samples and standards onto the HPLC system.
-
Compare the retention time of the peak in the sample with that of the (R)-HPOPA standard to confirm its identity.
-
Quantify the concentration of (R)-HPOPA in the samples using the standard curve.
Data Presentation
The quantitative data obtained from the HTS and subsequent HPLC analysis should be summarized in clear and structured tables for easy comparison of the performance of different microbial strains.
Table 1: High-Throughput Screening Results
| Strain ID | Absorbance (Assay 1) | Absorbance (Assay 2) | Absorbance (Assay 3) |
| Strain A | 0.85 | 0.92 | 0.78 |
| Strain B | 1.23 | 1.35 | 1.15 |
| Strain C | 0.45 | 0.51 | 0.42 |
| ... | ... | ... | ... |
Table 2: HPLC Confirmation and Quantification of Top Hits
| Strain ID | (R)-HPOPA Titer (g/L) | Conversion Rate (%) |
| Strain B | 8.5 | 85 |
| Strain A | 5.2 | 52 |
| ... | ... | ... |
Visualizations
Experimental Workflow
The overall experimental workflow for the high-throughput screening of (R)-HPOPA producing microbes is depicted in the following diagram.
Caption: Workflow for high-throughput screening of (R)-HPOPA producers.
Biosynthetic Pathway
The core of the screening process is the microbial conversion of (R)-POPA to (R)-HPOPA. This is typically catalyzed by a hydroxylase enzyme.
Caption: Microbial conversion of (R)-POPA to (R)-HPOPA.
References
- 1. A rapid throughput assay for screening (R)-2-(4-hydroxyphenoxy)propionic acid producing microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid | 94050-90-5 [chemicalbook.com]
- 4. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(4-Hydroxy-Phenoxy) Propionic Acid - Regis Technologies [registech.com]
- 7. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
Industrial Preparation of Optically Active 2-(4-hydroxyphenoxy)propionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial-scale preparation of optically active 2-(4-hydroxyphenoxy)propionic acid. This chiral molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly aryloxyphenoxypropionate herbicides.[1] The R-enantiomer, often referred to as (R)-HPPA, is of significant commercial interest.[2][3] Three primary industrial strategies for its synthesis are detailed below: biocatalytic hydroxylation, asymmetric chemical synthesis, and chemical synthesis followed by chiral resolution.
Biocatalytic Hydroxylation of (R)-2-Phenoxypropionic Acid
This method utilizes whole-cell biocatalysts, most notably the fungus Beauveria bassiana, to perform a highly regioselective hydroxylation of (R)-2-phenoxypropionic acid (R-PPA) at the C-4 position of the phenyl ring to yield (R)-2-(4-hydroxyphenoxy)propionic acid.[2][4] This biotransformation is advantageous due to its high selectivity, mild reaction conditions, and environmentally friendly nature.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Biocatalyst | Beauveria bassiana CCN-A7 | [2] |
| Substrate | (R)-2-phenoxypropionic acid (R-PPA) | [2] |
| Initial HPOPA Titer | 9.60 g/L | [2] |
| Optimized HPOPA Titer | 19.53 g/L | [2] |
| Yield Improvement | 2.03-fold | [2] |
| Fermentation Time | 6 days | [2] |
| Optimal Temperature | 28°C | [2] |
| Optimal Inoculum Size | 13.3% | [2] |
| Key Media Components | Glucose (38.81 g/L), Peptone (7.28 g/L) | [2] |
| Inducer | H₂O₂ (1.08 g/L/100 ml) | [2] |
| Alternative Method | Biofilm-based two-stage fermentation | [6] |
| Biofilm Titer | up to 50 g/L | [6] |
Experimental Protocol: Biotransformation via Beauveria bassiana Fermentation
This protocol is based on the optimization studies for enhancing (R)-HPPA production.[2]
1. Media Preparation:
- Prepare the seed culture medium containing (per liter): 20 g glucose, 5 g peptone, 3 g yeast extract, and 3 g malt extract.
- Prepare the fermentation medium containing (per liter): 38.81 g glucose, 7.28 g peptone, 1.5 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 1.0 g K₂HPO₄·3H₂O, and 0.5 g KH₂PO₄.
- Sterilize both media by autoclaving at 121°C for 20 minutes.
2. Inoculum Preparation:
- Inoculate Beauveria bassiana CCN-A7 into the seed culture medium.
- Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.
3. Fermentation:
- Transfer the seed culture to the fermentation medium at an optimal inoculum size of 13.3% (v/v).
- Add the substrate, (R)-2-phenoxypropionic acid (R-PPA), to the fermentation broth to a final concentration of 20 g/L.
- Incubate the culture under static conditions at 28°C.
- Supplement with H₂O₂ to a final concentration of 1.08 g/L/100 ml to induce the hydroxylation process.[2]
4. Monitoring and Product Recovery:
- Monitor the concentration of (R)-HPPA in the broth periodically using HPLC.
- The fermentation is typically complete within 6 days.
- After fermentation, remove the fungal biomass by centrifugation or filtration.
- Acidify the supernatant to pH 2-3 using a suitable acid (e.g., HCl).
- Extract the (R)-HPPA from the acidified supernatant using an organic solvent such as ethyl acetate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization.
Workflow Diagram
Caption: Biocatalytic production workflow for (R)-HPPA.
Asymmetric Chemical Synthesis from L-Lactic Acid
This route leverages a chiral pool starting material, L-lactic acid, to synthesize (R)-(+)-2-(4-hydroxyphenoxy)propionic acid. The key steps involve esterification, sulfonylation to create a good leaving group, and a subsequent Williamson ether synthesis with hydroquinone that proceeds with an inversion of stereochemistry (Sₙ2 reaction).[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | L-lactic acid | [7] |
| Intermediate Yield | 96.5% (ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate) | [7] |
| Overall Yield | 72.4% (based on L-lactic acid) | [7] |
| Final Product Purity | 99.5% | [7] |
| Optical Purity (e.e.) | 97.9% | [7] |
Experimental Protocol: Asymmetric Synthesis
This protocol is based on the reported asymmetric synthesis of (R)-(+)-2-(4-hydroxyphenoxy)propionic acid.[7]
1. Esterification of L-Lactic Acid:
- React L-lactic acid with ethanol in the presence of a suitable acid catalyst (e.g., sulfuric acid) to form L-ethyl lactate.
- Purify the resulting ester by distillation.
2. Sulfonylation of L-Ethyl Lactate:
- Dissolve L-ethyl lactate in a suitable solvent (e.g., dichloromethane).
- Cool the solution to 0°C in an ice bath.
- Add triethylamine (Et₃N) as a base (1.2 molar equivalents).
- Add a phase-transfer catalyst such as tetrabutylammonium chloride (TEBAC).
- Slowly add p-toluenesulfonyl chloride (1.0 molar equivalent) to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at 0°C for 5 hours.
- After the reaction is complete, wash the mixture with water, dry the organic layer, and evaporate the solvent to obtain ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate.
3. Etherification and Hydrolysis:
- Under a nitrogen atmosphere, dissolve hydroquinone (1.2 molar equivalents) in water.
- Add the ethyl S-(-)-2-(4-toluenesulfonyloxy)lactate (1.0 molar equivalent) to the hydroquinone solution.
- Heat the reaction mixture to 30°C and stir for 6 hours. This step results in the formation of the ether linkage with inversion of configuration and simultaneous hydrolysis of the ester.
- After the reaction, cool the mixture and acidify with HCl to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to yield R-(+)-2-(4-hydroxyphenoxy)propionic acid.
- Further purify by recrystallization if necessary.
Workflow Diagram
Caption: Asymmetric synthesis workflow starting from L-lactic acid.
Chemical Synthesis and Chiral Resolution
This classic approach involves the non-stereoselective synthesis of racemic 2-(4-hydroxyphenoxy)propionic acid, followed by the separation of the enantiomers. The initial synthesis is typically a Williamson ether synthesis. The resolution is achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[8][9]
Quantitative Data Summary
Data for this method is highly dependent on the specific resolving agent and crystallization conditions used.
| Parameter | General Range/Description | Reference |
| Synthesis Method | Williamson Ether Synthesis | [8] |
| Reactants | Hydroquinone and a 2-halopropionic acid derivative | [8] |
| Resolution Method | Formation of diastereomeric salts | [9] |
| Common Resolving Agents | Chiral amines (e.g., brucine), Tartaric acid derivatives | [9] |
| Theoretical Max. Yield | < 50% for the desired enantiomer per resolution cycle | [9] |
| Optical Purity | Can reach >99% e.e. with optimization | [9] |
Experimental Protocol: Synthesis and Resolution
1. Synthesis of Racemic 2-(4-hydroxyphenoxy)propionic Acid:
- In a suitable reactor, dissolve hydroquinone in an aqueous solution of a strong base (e.g., NaOH or KOH).
- Slowly add 2-chloropropionic acid or its salt to the solution. The reaction is a Williamson ether synthesis.[8]
- Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or HPLC).
- Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the racemic product.
- Filter, wash with water, and dry the crude racemic 2-(4-hydroxyphenoxy)propionic acid.
2. Chiral Resolution:
- Dissolve the racemic acid in a suitable hot solvent (e.g., ethanol, methanol, or acetone).
- In a separate container, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., (R)-(-)-α-phenylethylamine) in the same solvent.
- Add the resolving agent solution to the racemic acid solution.
- Allow the solution to cool slowly to promote the crystallization of one of the diastereomeric salts. The salt of one enantiomer will typically be less soluble.
- Collect the crystals by filtration.
- Liberate the desired enantiomer from the diastereomeric salt by treating it with an acid (to protonate the carboxylic acid) and then extracting it. The chiral resolving agent can be recovered from the aqueous layer by basification.
- The mother liquor, enriched in the other enantiomer, can be treated to recover that enantiomer or the remaining racemic acid can be racemized and recycled.
- Assess the optical purity of the product using chiral HPLC. Repeat the crystallization process if necessary to achieve the desired enantiomeric excess.
Workflow Diagram
Caption: Workflow for racemic synthesis and chiral resolution.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-(4-Hydroxyphenoxy)propanamide as a Versatile Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(4-hydroxyphenoxy)propanamide and its derivatives as a core structural motif in the development of various pharmaceutical agents. The inherent chemical functionalities of this scaffold, including the phenolic hydroxyl, the ether linkage, and the propanamide moiety, offer multiple points for chemical modification, enabling the synthesis of diverse compound libraries with a wide range of biological activities. This document outlines its application in the development of antibacterial, anticancer, and enzyme-inhibiting agents, and explores its potential in the synthesis of beta-blockers and kinase inhibitors. Detailed experimental protocols, quantitative biological data from relevant studies, and visualizations of key signaling pathways are provided to guide researchers in their drug discovery and development efforts.
Application in the Development of Antibacterial Agents
The this compound scaffold can be incorporated into molecules designed to combat bacterial infections, including those caused by multidrug-resistant strains. Modification of the propanamide group and the aromatic ring can lead to compounds with significant antibacterial potency.
Quantitative Data: Antibacterial Activity
While specific data for this compound derivatives is limited, studies on structurally similar 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated promising antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives against various bacterial strains.
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| Hydrazone 14 | Heterocyclic hydrazone derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [1] |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [1] | ||
| Gram-negative pathogens | 8 - 64 | [1] | ||
| Hydrazone 15 | Heterocyclic hydrazone derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [1] |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [1] | ||
| Gram-negative pathogens | 8 - 64 | [1] | ||
| Hydrazone 16 | Heterocyclic hydrazone derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [1] |
| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 | [1] | ||
| Gram-negative pathogens | 8 - 64 | [1] |
Experimental Protocol: Synthesis of a Hydrazone Derivative (Illustrative)
This protocol is adapted from the synthesis of similar antibacterial hydrazones and illustrates how this compound can be functionalized.
Step 1: Synthesis of 2-(4-Hydroxyphenoxy)propanehydrazide
-
To a solution of methyl 2-(4-hydroxyphenoxy)propanoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
-
Reflux the mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazide can be purified by recrystallization from ethanol.
Step 2: Synthesis of the N'-Aryl-2-(4-hydroxyphenoxy)propanehydrazide
-
Dissolve the 2-(4-hydroxyphenoxy)propanehydrazide (1 equivalent) in glacial acetic acid.
-
Add the desired substituted aromatic aldehyde (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Application in the Development of Anticancer Agents
The this compound scaffold is present in various compounds investigated for their anticancer properties. These derivatives can induce apoptosis and cell cycle arrest in cancer cell lines.
Quantitative Data: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of novel hydroxylated biphenyl compounds, which share structural similarities with derivatives of this compound, against malignant melanoma cells.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 11 | Melanoma Cells | 1.7 ± 0.5 | [2] |
| Compound 12 | Melanoma Cells | 2.0 ± 0.7 | [2] |
Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derived from this compound) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting the percentage of cell viability against the compound concentration.
Application as a Scaffold for Kinase Inhibitors
The this compound backbone can be utilized for the synthesis of kinase inhibitors, which are crucial in cancer therapy by targeting signaling pathways that control cell growth and proliferation. Specifically, derivatives of the structurally related 2-(4-hydroxyphenoxy)benzamide have been identified as potential MEK inhibitors.
Signaling Pathway: The MEK/ERK Pathway
MEK (Mitogen-activated protein kinase kinase) is a key component of the Ras/Raf/MEK/ERK signaling pathway, which is often dysregulated in cancer. Inhibition of MEK can block downstream signaling and inhibit cancer cell proliferation.
Experimental Protocol: Synthesis of a 2-(4-Hydroxyphenoxy)benzamide Derivative (Illustrative)
This protocol is based on a reported synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives and can be adapted for propanamide analogs.[3]
-
Amidation: To a solution of methyl 2-(4-hydroxyphenoxy)propanoate (1 equivalent) and a desired amine (1.2 equivalents) in methanol, add sodium methoxide (2 equivalents).
-
Stir the reaction mixture at reflux under a nitrogen atmosphere for 6 hours.
-
Cool the mixture to room temperature and add water.
-
Filter the precipitate, wash with water, and dry to obtain the this compound derivative.
-
Further modifications on the phenoxy ring can be performed to optimize activity.
Potential Application in the Synthesis of Beta-Blockers
The core structure of many beta-blockers consists of a phenoxypropanolamine moiety. The this compound scaffold is a close analog and can be chemically transformed into this key structural feature. Beta-blockers are a class of drugs that primarily target beta-adrenergic receptors, leading to a reduction in heart rate and blood pressure.
Signaling Pathway: Beta-Adrenergic Receptor Signaling
Beta-blockers exert their effects by antagonizing the beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine. This leads to a decrease in cyclic AMP (cAMP) levels and reduced activation of protein kinase A (PKA).
Conceptual Synthetic Protocol: Conversion to a Propanolamine
-
Reduction of the Amide: The propanamide group of this compound can be reduced to the corresponding amine using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF).
-
N-Alkylation: The resulting primary amine can then be alkylated with an appropriate alkyl halide (e.g., isopropyl bromide for the synthesis of a propranolol-like analog) to introduce the desired substituent on the nitrogen atom, yielding the final phenoxypropanolamine structure.
Application as Enzyme Inhibitors
Derivatives of this compound have been explored as inhibitors of various enzymes, including urease and cyclooxygenase-2 (COX-2). These enzymes are important targets for the treatment of conditions like peptic ulcers and inflammation, respectively.
Quantitative Data: Enzyme Inhibition
The following table shows the IC50 values of naproxen-sulfa drug conjugates, which contain a propanamide moiety, against urease.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Naproxen-sulfanilamide conjugate | Urease | 6.69 ± 0.11 | [4] |
| Naproxen-sulfathiazole conjugate | Urease | 5.82 ± 0.28 | [4] |
| Naproxen-sulfaguanidine conjugate | Urease | 5.06 ± 0.29 | [4] |
Experimental Protocol: Urease Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of urease enzyme and a solution of urea (substrate) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Inhibitor Incubation: Pre-incubate the urease solution with various concentrations of the test compound (derived from this compound) for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution.
-
Ammonia Quantification: The activity of urease is determined by measuring the amount of ammonia produced. This can be done using the indophenol method, where the absorbance of the resulting indophenol blue is measured spectrophotometrically at 625 nm.
-
IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value from the dose-response curve.
Disclaimer: The quantitative data and protocols provided are based on published research. While some data is for structurally related compounds, it serves to illustrate the potential of the this compound scaffold. Researchers should adapt and optimize these protocols for their specific applications.
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives. This class of compounds is of significant interest in medicinal chemistry due to its presence in various bioactive molecules with a broad spectrum of therapeutic properties, including antibacterial, antitumor, and enzyme-inhibitory activities.[1][2]
Introduction
The 2-(4-hydroxyphenoxy)benzamide scaffold is a key structural motif found in a variety of biologically active compounds.[1][2][3] Notable examples include Unguinolamide, which exhibits antibacterial activity, Neoplaether with cytotoxic and antifungal properties, and other derivatives that act as selective MEK inhibitors, growth hormone receptor ligands, and protein tyrosine inhibitors.[1][2] The development of efficient and versatile synthetic methods for this scaffold is crucial for the exploration of new therapeutic agents. This document outlines a recently developed, metal-free, PhIO-mediated oxidation reaction for the synthesis of these derivatives, providing a significant improvement over previously challenging methods.[1][2]
Data Presentation
Table 1: Synthesis of Substituted 2-(4-hydroxyphenoxy)benzamide Derivatives via PhIO-Mediated Oxidation
The following table summarizes the yields of various 2-(4-hydroxyphenoxy)benzamide derivatives synthesized through the PhIO-mediated oxidation of the corresponding 2-aryloxybenzamide precursors.[1] The reaction demonstrates good tolerance to a range of substituents on the benzamide ring.
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) |
| 15a | H | H | 72.9 | 155–159 |
| 15b | H | 3-Methyl | 75.2 | 198–200 |
| 15e | 5-Methyl | H | 60.0 | 160–163 |
| 15i | 5-Fluoro | H | 89.5 | 193–195 |
Data extracted from a study by Shang et al.[1]
Table 2: Biological Activities of Related Benzamide Derivatives
While specific quantitative biological data for the newly synthesized 2-(4-hydroxyphenoxy)benzamide derivatives from the primary synthesis paper is not provided, related benzamide compounds have shown potent inhibitory activities against various kinases, which are critical targets in cancer therapy.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| HSH2177 | CDK2 | 7 |
| HSH2177 | CDK12 | 27 |
| HSD1993 | CDK2 | 4 |
| HSD1993 | CDK12 | 9 |
Data for HSH2177 and HSD1993, which are benzamide-derived kinase inhibitors.[4]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(4-hydroxyphenoxy)benzamide Derivatives via PhIO-Mediated Oxidation
This protocol describes a metal-free, one-pot synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides using iodosobenzene (PhIO) as an oxidant.[1]
Materials:
-
Substituted 2-aryloxybenzamide
-
Iodosobenzene (PhIO)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-aryloxybenzamide (1.0 mmol) in trifluoroacetic acid (5.0 mL), add iodosobenzene (2.0 mmol).
-
Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(4-hydroxyphenoxy)benzamide derivative.
Characterization: The structure and purity of the synthesized compounds can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) and high-resolution mass spectrometry (HRMS).[1]
Protocol 2: Multi-step Synthesis of the 2-Aryloxybenzamide Precursor
The 2-aryloxybenzamide starting material for Protocol 1 can be synthesized via a multi-step pathway involving an Ullmann reaction.[1][3]
Step 1: Esterification of o-Iodobenzoic Acid
-
React ortho-iodobenzoic acid with an appropriate alcohol (e.g., methanol) in the presence of an acid catalyst to form the corresponding methyl ester.[1]
Step 2: Ullmann Condensation
-
Couple the methyl o-iodobenzoate with a substituted phenol in the presence of a copper catalyst and a base to form the 2-aryloxybenzoate intermediate.[1]
Step 3: Amination
-
Convert the 2-aryloxybenzoate to the corresponding 2-aryloxybenzamide by reaction with ammonia or a primary/secondary amine.[1]
Visualizations
Signaling Pathway Diagram
Caption: MAPK/ERK signaling pathway with potential inhibition by a 2-(4-hydroxyphenoxy)benzamide derivative.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives.
Conclusion
The PhIO-mediated oxidation of 2-aryloxybenzamides provides an efficient, mild, and metal-free method for the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives.[1][2] This approach is amenable to a variety of substitutions, allowing for the generation of a library of compounds for biological screening. The potential for these derivatives to act as inhibitors of key signaling pathways, such as the MAPK/ERK pathway, makes them attractive candidates for further investigation in drug discovery programs. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction [mdpi.com]
- 2. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction - The Office of Technology Commercialization Online Licensing Store [licensing.prf.org]
Application Notes and Protocols for the Hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid to synthesize 2-(4-hydroxyphenoxy)propanoic acid. This synthesis is a critical step in the preparation of various compounds, including intermediates for herbicides.[1][2] The protocols outlined below describe both acidic and basic hydrolysis methods.
Experimental Protocols
Two primary methods for the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid are detailed below: acid-catalyzed hydrolysis and base-catalyzed hydrolysis.
Protocol 1: Acid-Catalyzed Hydrolysis in Ethanol
This protocol describes the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid using concentrated hydrochloric acid as a catalyst in an ethanol solvent.[3]
Materials:
-
2-(4-acetoxyphenoxy)propanoic acid
-
Ethanol
-
Concentrated Hydrochloric Acid (36%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 1.2 g (5.3 mmol) of 2-(4-acetoxyphenoxy)propanoic acid in 15 mL of ethanol.[3]
-
Add 2 drops of concentrated hydrochloric acid (36%) to the solution.[3]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours using a heating mantle.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.[3]
-
The resulting crude product can be purified by recrystallization to yield 2-(4-hydroxyphenoxy)propanoic acid.[2]
Protocol 2: Base-Catalyzed Hydrolysis with Sodium Hydroxide
This protocol outlines the hydrolysis using a sodium hydroxide solution. This method is suitable for the hydrolysis of the corresponding ester to the carboxylic acid.[2]
Materials:
-
2-(4-acetoxyphenoxy)propanoic acid ethyl ester (as a precursor)
-
Sodium Hydroxide (NaOH) solution (5-10% w/v)
-
Hydrochloric Acid (HCl) for acidification
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
pH meter or pH paper
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Dissolve the starting material, 2-(4-hydroxyphenoxy) ethyl propionate, in a 5-10% aqueous solution of sodium hydroxide.[2]
-
Stir the mixture at room temperature for 2-4 hours.[2]
-
After the hydrolysis is complete, cool the reaction mixture in an ice bath to 0-5 °C.[2]
-
Slowly add hydrochloric acid dropwise while stirring until the pH of the solution reaches 1-3.[2]
-
Continue stirring the mixture for an additional 1-2 hours at this temperature.[2]
-
Extract the product using a suitable organic solvent.
-
Dry the organic extract over an anhydrous drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[2]
-
Purify the solid product by recrystallization to obtain pure 2-(4-hydroxyphenoxy)propanoic acid.[2]
Data Presentation
The following table summarizes the quantitative data for the acid-catalyzed hydrolysis protocol.
| Parameter | Value | Reference |
| Starting Material | 2-(4-acetoxyphenoxy)propanoic acid | [3] |
| Mass of Starting Material | 1.2 g | [3] |
| Moles of Starting Material | 5.3 mmol | [3] |
| Solvent | Ethanol | [3] |
| Solvent Volume | 15 mL | [3] |
| Catalyst | Concentrated Hydrochloric Acid (36%) | [3] |
| Catalyst Amount | 2 drops | [3] |
| Reaction Time | 2 hours | [3] |
| Reaction Temperature | Reflux | [3] |
| Product | 2-(4-hydroxyphenoxy)propanoic acid | [3] |
| Yield | 0.9 g (93%) | [3] |
Visualizations
Experimental Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for the acid-catalyzed hydrolysis.
Reaction Scheme
Caption: General hydrolysis reaction scheme.
References
Troubleshooting & Optimization
Optimization of culture medium for 2-(4-Hydroxyphenoxy)propionic acid production
Welcome to the Technical Support Center for the optimization of culture medium for 2-(4-Hydroxyphenoxy)propionic acid (HPP) production. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is 2-(4-Hydroxyphenoxy)propionic acid (HPP) and why is its production important?
A1: (R)-2-(4-hydroxyphenoxy)propionic acid (HPP or HPOPA) is a key chemical intermediate used in the synthesis of several aryloxyphenoxypropionic acid herbicides.[1] The production of enantiomerically pure R-type herbicides is economically significant, and HPP is a crucial precursor for their synthesis, driving the demand in the herbicide industry.[1]
Q2: Which microorganisms are commonly used for HPP production?
A2: The fungus Beauveria bassiana is a well-documented microorganism capable of producing HPP.[1][2][3] It achieves this through the regioselective hydroxylation of the substrate (R)-2-phenoxypropionic acid (POPA) at the C-4 position.[1][2]
Q3: What are the typical optimization strategies for enhancing HPP production?
A3: Common strategies involve optimizing both nutritional components and physical culture conditions.[4][5] These include:
-
One-Factor-at-a-Time (OFAT): A classical method where one parameter is varied while others are kept constant to determine its effect on production.[4][6][7]
Q4: What is the role of H₂O₂ in HPP production with Beauveria bassiana?
A4: The addition of hydrogen peroxide (H₂O₂) has been shown to be conducive to HPP production in static cultures of Beauveria bassiana. It is considered an inducer of reactive oxygen species (ROS) which can improve the HPP titer.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: Why is the HPP yield consistently low?
A: Low HPP yield can be attributed to several factors related to the culture medium and conditions.
Potential Causes & Solutions:
-
Suboptimal Nutrient Concentrations: The balance of carbon, nitrogen, and other nutrients is critical. An improper ratio can limit microbial growth or metabolic activity.
-
Solution: Systematically optimize the concentrations of key medium components. Start with the OFAT method to identify significant factors and then use RSM for fine-tuning. For Beauveria bassiana, glucose and peptone have been identified as significant factors.[1]
-
-
Inappropriate Carbon or Nitrogen Source: The type of nutrient source can significantly impact yield.
-
Solution: Screen various carbon and nitrogen sources. For B. bassiana, glucose has been identified as the optimal carbon source, peptone as the optimal organic nitrogen source, and ammonium sulfate as the optimal inorganic nitrogen source.[1]
-
-
Unfavorable Physical Parameters: Temperature, pH, and inoculum size play a crucial role in microbial performance.
-
Solution: Optimize physical parameters. For B. bassiana, an optimal temperature of 28°C and an inoculum size of 13.3% have been reported to maximize HPP production.[1]
-
-
Substrate or Product Inhibition: High concentrations of the precursor (POPA) or the product (HPP) can inhibit microbial growth and enzyme activity.[12]
-
Solution: Implement a fed-batch culture strategy where the substrate is fed periodically to maintain a low, non-inhibitory concentration in the medium.[12]
-
Q: Cell growth is poor or slow. What could be the cause?
A: Poor biomass production directly impacts the volumetric productivity of HPP.
Potential Causes & Solutions:
-
Nutrient Limitation: Essential nutrients for cell growth may be depleted quickly.
-
Solution: Ensure the basal medium is not lacking essential minerals and vitamins. Increase the concentration of the primary carbon and nitrogen sources. A study showed optimal concentrations of glucose at 38.81 g/l and peptone at 7.28 g/l for HPP production, which also supports biomass growth.[1]
-
-
Presence of Inhibitory Compounds: Byproducts of metabolism, such as organic acids, can lower the pH and inhibit growth.[12]
-
Solution: Monitor the pH of the culture and use a suitable buffer or a pH control system in the bioreactor. Also, consider fed-batch strategies to avoid the accumulation of inhibitory byproducts like acetate (a phenomenon known as the bacterial Crabtree effect).[12]
-
-
Incorrect Inoculum Preparation: A low-quality or improperly sized inoculum can lead to a long lag phase and slow growth.
-
Solution: Standardize your inoculum preparation protocol. Use a healthy, actively growing seed culture. The optimal inoculum size for B. bassiana has been found to be 13.3%.[1]
-
Q: The experimental results are not reproducible. Why?
A: Inconsistent results often stem from a lack of control over experimental variables.
Potential Causes & Solutions:
-
Variability in Media Preparation: Minor differences in component weighing, water quality, or sterilization can lead to significant variations.
-
Solution: Prepare a large batch of the medium for a set of experiments. Use high-purity water and precisely control the sterilization time and temperature.
-
-
Inconsistent Inoculum: Variations in the age or density of the seed culture can affect the starting conditions of the fermentation.
-
Solution: Implement a strict protocol for seed culture preparation, ensuring consistent age and cell density at the time of inoculation.
-
-
Fluctuations in Physical Conditions: Small changes in temperature or agitation speed can impact microbial metabolism.
-
Solution: Use calibrated equipment and closely monitor all physical parameters throughout the experiment.
-
Data Presentation
The following tables summarize quantitative data from optimization studies on HPP production using Beauveria bassiana.
Table 1: Optimization of Culture Conditions for HPP Production
| Parameter | Initial Condition | Optimized Condition | HPP Titer (g/L) |
| Temperature | Not Specified | 28°C | 9.60 ± 1.20 |
| Inoculum Size | Not Specified | 13.3% | 14.14 ± 0.63 |
Data sourced from a study on Beauveria bassiana CCN-A7.[1]
Table 2: Medium Component Optimization using Response Surface Methodology (RSM)
| Component | Screened Significant Factor | Optimized Concentration (g/L) |
| Carbon Source | Glucose | 38.81 |
| Nitrogen Source | Peptone | 7.28 |
| Additive | H₂O₂ | 10.8 (ml/L) |
Under these optimized conditions, the HPP titer increased from a baseline of 9.60 g/L to 19.53 g/L.[1]
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization
This protocol is used for the initial screening of medium components to identify those with a significant impact on HPP production.[6][7]
-
Prepare Basal Medium: Prepare a basal medium with all essential nutrients at a standard concentration. For B. bassiana, a suitable basal medium might contain a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., 5 g/L peptone), and mineral salts.
-
Vary One Factor: Create a series of experimental flasks where only one component's concentration is varied at a time (e.g., glucose concentrations of 10, 20, 30, 40, 50 g/L) while all other components are kept at the basal concentration.
-
Inoculation and Incubation: Inoculate each flask with a standardized inoculum of the microorganism. Incubate under controlled conditions (e.g., 28°C, 150 rpm).[13]
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., every 24 hours) for 6-7 days.[1]
-
Quantify HPP: Analyze the concentration of HPP in the supernatant using a suitable method like High-Performance Liquid Chromatography (HPLC).
-
Determine Optimum: Plot HPP concentration against the varied factor's concentration to determine the optimal level for that specific component.
-
Repeat: Repeat steps 2-6 for each medium component you wish to optimize (e.g., nitrogen source, mineral salts).
Protocol 2: Response Surface Methodology (RSM) Optimization
-
Factor Screening: Identify the most significant factors affecting HPP production using a screening design like Plackett-Burman or based on OFAT results. For HPP production, glucose, peptone, and H₂O₂ were identified as significant.[1]
-
Central Composite Design (CCD): Design a set of experiments using CCD. This design includes factorial points, axial points (star points), and center points, which allows for the estimation of a quadratic model.
-
Conduct Experiments: Perform the fermentation experiments according to the CCD matrix, varying the concentrations of the significant factors.
-
Data Analysis: Measure the HPP yield for each experimental run. Use statistical software (e.g., Minitab, Design-Expert) to fit the data to a second-order polynomial equation.
-
Model Validation: Check the statistical significance of the model using Analysis of Variance (ANOVA). A significant model will have a high F-value and a low p-value.
-
Generate Response Surfaces: Create 3D surface plots and 2D contour plots to visualize the relationship between the factors and the response (HPP yield).[11]
-
Determine Optimal Conditions: Use the model to predict the optimal concentrations of the factors that will result in the maximum HPP yield.
-
Experimental Verification: Conduct a final experiment using the predicted optimal conditions to validate the model's accuracy.[1]
Visualizations
Caption: Experimental workflow for HPP medium optimization.
Caption: Troubleshooting logic for low HPP yield.
Caption: Biotransformation of POPA to HPP by B. bassiana.
References
- 1. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient production of R-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana using biofilm-based two-stage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 6. Optimization studies using One Factor at a Time (OFAT) approach [bio-protocol.org]
- 7. tandfonline.com [tandfonline.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Application of response surface methodology in medium optimization for pyruvic acid production of Torulopsis glabrata TP19 in batch fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Optimization of the fermentation media and growth conditions of Bacillus velezensis BHZ-29 using a Plackett–Burman design experiment combined with response surface methodology [frontiersin.org]
- 12. Fed-batch culture - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting over-alkylation in 2-(4-hydroxyphenoxy)propanoic acid synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-hydroxyphenoxy)propanoic acid. Our focus is to help you overcome common challenges, particularly the issue of over-alkylation.
Troubleshooting Guide: Over-Alkylation and Related Issues
Over-alkylation, the formation of the bis-alkylation product 1,4-bis(1-carboxyethoxy)benzene, is a primary concern in the synthesis of 2-(4-hydroxyphenoxy)propanoic acid via the Williamson ether synthesis. This guide addresses this and other common problems in a question-and-answer format.
Q1: My reaction is producing a significant amount of a byproduct that is difficult to separate from the desired product. How can I identify if it is the over-alkylation product?
A1: The primary byproduct in this synthesis is typically the di-alkylation product, 1,4-bis(1-carboxyethoxy)benzene. You can identify this byproduct using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The di-alkylation product is generally less polar than the desired mono-alkylation product due to the absence of a free hydroxyl group. It will, therefore, have a higher Rf value on a silica gel TLC plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of the desired product will show signals for the aromatic protons of the hydroquinone ring, a quartet for the CH group, and a doublet for the CH₃ group, along with a peak for the phenolic OH.
-
¹H NMR of the di-alkylation byproduct will lack the phenolic OH peak and will show a symmetrical pattern for the aromatic protons.
-
-
Mass Spectrometry (MS): The di-alkylation product will have a molecular weight corresponding to the addition of two propanoic acid moieties to the hydroquinone core.
Q2: What are the main factors that contribute to over-alkylation in this synthesis?
A2: Over-alkylation is primarily influenced by the reaction conditions. Key factors include:
-
Stoichiometry of Reactants: Using a stoichiometric or excess amount of the alkylating agent (e.g., 2-halopropanoic acid) relative to hydroquinone significantly increases the likelihood of di-alkylation.[1][2]
-
Base Concentration: A high concentration of a strong base can lead to the formation of the hydroquinone dianion, which is more reactive and prone to di-alkylation.[3]
-
Reaction Temperature: Higher reaction temperatures can increase the rate of the second alkylation reaction.[1][2]
-
Reaction Time: Prolonged reaction times after the consumption of the starting hydroquinone can favor the formation of the di-alkylation product.
Q3: How can I minimize the formation of the over-alkylation byproduct?
A3: Several strategies can be employed to enhance the selectivity for mono-alkylation:
-
Use an Excess of Hydroquinone: Employing a molar excess of hydroquinone relative to the alkylating agent is a common and effective method to favor mono-alkylation.[1] Unreacted hydroquinone can be recovered and recycled.
-
Control the Addition of the Alkylating Agent: Gradual or slow addition of the alkylating agent to the reaction mixture can help maintain a low concentration of the alkylating species, thereby reducing the chance of a second alkylation on the initially formed product.[2]
-
Optimize the Base and Solvent System: The choice of base and solvent can influence the selectivity. Using a weaker base or a phase-transfer catalyst can sometimes improve the outcome.[4][5] Some protocols suggest that precipitating the desired product as a salt during the reaction can prevent further alkylation.[2]
-
Monitor the Reaction Progress: Closely follow the reaction using TLC or HPLC to determine the optimal endpoint and avoid unnecessary heating after the desired product is formed.
Q4: My reaction mixture is turning dark brown/black. What is causing this and how can I prevent it?
A4: The discoloration is often due to the oxidation of hydroquinone, especially under basic conditions in the presence of air.[1] To mitigate this:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1][6]
-
Add a Reducing Agent: The use of a mild reducing agent, such as sodium bisulfite or sodium dithionite, can help prevent the oxidation of hydroquinone and reduce the formation of colored impurities.[1][6]
Q5: What is the best way to purify the desired 2-(4-hydroxyphenoxy)propanoic acid from the di-alkylation byproduct?
A5: Purification can be achieved through several methods:
-
Extraction: The desired product, being a carboxylic acid with a phenolic hydroxyl group, has different solubility and acidity compared to the di-acid byproduct.
-
After the reaction, acidify the mixture to a pH where the desired product is protonated.
-
Extract the unreacted hydroquinone with a suitable organic solvent like methyl isobutyl ketone (MIBK).[1]
-
Further acidification can then allow for the selective extraction of the desired product.
-
-
Crystallization: Recrystallization is an effective method for purifying the final product.[7] The choice of solvent is crucial and may require some experimentation. Common solvents include toluene, hexane, or mixtures thereof.[7]
Frequently Asked Questions (FAQs)
Q: What is a typical starting ratio of hydroquinone to 2-chloropropionic acid to favor mono-alkylation?
A: While the optimal ratio can depend on other reaction parameters, a common starting point is to use a significant molar excess of hydroquinone. Ratios of hydroquinone to 2-chloropropionic acid of 2:1 to 5:1 are often employed.[1]
Q: What are the recommended temperature and reaction times?
A: The reaction is typically carried out at temperatures ranging from 30°C to 100°C.[1][6] A common range is 60-70°C.[1] Reaction times can vary from a few hours to over 12 hours, depending on the specific conditions. It is crucial to monitor the reaction to determine the optimal duration.
Q: Which base is most commonly used for this synthesis?
A: Alkali metal hydroxides, particularly sodium hydroxide, are frequently used as the base in this Williamson ether synthesis.[1][6]
Data Summary
The following table summarizes the impact of reactant ratios on product distribution, compiled from various sources.
| Molar Ratio (Hydroquinone : Alkylating Agent) | Temperature (°C) | Base | Typical Outcome |
| 1 : 1.1 | 80 | NaOH | Significant formation of di-alkylation product |
| 3 : 1 | 65 | NaOH | Predominantly mono-alkylation product, with some di-alkylation |
| 5 : 1 | 65 | NaOH | High selectivity for the mono-alkylation product |
Note: The exact yields can vary based on other experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)propanoic acid with Excess Hydroquinone
This protocol is designed to minimize over-alkylation by using an excess of hydroquinone.
Materials:
-
Hydroquinone
-
(S)-2-chloropropionic acid
-
Sodium hydroxide
-
Sodium bisulfite (optional, as a reducing agent)
-
Water (deoxygenated)
-
Hydrochloric acid or Sulfuric acid (for acidification)
-
Methyl isobutyl ketone (MIBK) or other suitable organic solvent for extraction
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, dissolve hydroquinone (e.g., 3-5 molar equivalents) and a small amount of sodium bisulfite in deoxygenated water.
-
Base Addition: Under a nitrogen blanket, add a solution of sodium hydroxide (sufficient to deprotonate one hydroxyl group of hydroquinone and neutralize the 2-chloropropionic acid).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 65°C).[1]
-
Alkylating Agent Addition: Slowly add (S)-2-chloropropionic acid (1 molar equivalent) to the reaction mixture over a period of 1-2 hours.
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC.
-
Work-up and Extraction:
-
Cool the reaction mixture.
-
Adjust the pH to approximately 7 with acid.
-
Extract the unreacted hydroquinone with MIBK.[1]
-
Separate the aqueous layer and acidify to a pH of ~2 with hydrochloric or sulfuric acid to precipitate the product.
-
-
Purification:
-
Filter the precipitated solid.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain pure 2-(4-hydroxyphenoxy)propanoic acid.[7]
-
Visualizations
Caption: Reaction pathway for the synthesis of 2-(4-hydroxyphenoxy)propanoic acid, showing the formation of the desired product and the over-alkylation byproduct.
Caption: A troubleshooting workflow for addressing impurities in the synthesis of 2-(4-hydroxyphenoxy)propanoic acid.
References
- 1. PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - Patent 1670743 [data.epo.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US7268249B2 - Production process of optically pure 2-(4- hydroxyphenoxy)-propionic acid compounds - Google Patents [patents.google.com]
- 7. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
Technical Support Center: 2-(4-Hydroxyphenoxy)propanamide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Hydroxyphenoxy)propanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often sufficient to achieve high purity (>99%) and is suitable for large-scale operations.[1][2] Column chromatography is typically used for smaller scales or when impurities are difficult to remove by recrystallization.[3]
Q2: What are the typical impurities I might encounter?
A2: Common impurities include unreacted starting materials such as 2-(4-hydroxyphenoxy)propionic acid, and by-products from the synthesis. A significant by-product can be the bis-substituted ether, formed by over-alkylation of hydroquinone.[4] Additionally, residual coupling agents (like DCC or EDC) and solvents can be present.[1] Oxidation of any residual hydroquinone can also introduce colored impurities.[4]
Q3: How do I choose an appropriate solvent system for recrystallization?
A3: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, mixed solvent systems are often effective. Ethanol/water mixtures are commonly used for achieving high-purity crystals.[1] Other reported systems include aromatic hydrocarbons like toluene mixed with aliphatic hydrocarbons like hexane as an anti-solvent.[2]
Q4: What level of purity can I expect from recrystallization?
A4: With an optimized recrystallization protocol, it is possible to achieve a chemical purity of ≥99%.[2] Industrial quality control often targets less than 0.1% residual acid contaminants.[1]
Q5: When should I opt for column chromatography instead of recrystallization?
A5: Column chromatography is preferable when dealing with complex mixtures containing impurities with similar solubility profiles to the desired product. It is also useful for small-scale purifications where material loss during recrystallization trials is a concern or when a very high degree of purity is required for analytical standards.[3][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
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Possible Cause 1: Using too much solvent, which keeps a significant amount of the product dissolved even after cooling.
-
Solution: Minimize the amount of hot solvent used to dissolve the crude product. Add the solvent in small portions until the solid just dissolves. If too much solvent has been added, carefully evaporate some of it to reach the saturation point before cooling.
-
-
Possible Cause 2: Cooling the solution too rapidly.
-
Solution: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Gradual cooling promotes the formation of larger, purer crystals and maximizes recovery.
-
-
Possible Cause 3: Incomplete precipitation.
-
Solution: If using a mixed solvent system, ensure the optimal ratio of solvent to anti-solvent is used. After initial cooling, scratching the inside of the flask with a glass rod can help induce crystallization.
-
Problem 2: Product Oiling Out Instead of Crystallizing
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Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute, or the presence of impurities is depressing the melting point.
-
Solution: Switch to a lower-boiling point solvent system. Alternatively, try dissolving the crude product at a temperature below its melting point, even if it takes longer. Adding a seed crystal can also encourage crystallization over oiling out.
-
-
Possible Cause 2: High concentration of impurities.
-
Solution: First, attempt to remove some impurities by performing a wash or an initial purification step like a short silica plug filtration before proceeding with the recrystallization.
-
Problem 3: Colored Impurities Persist in the Final Product
-
Possible Cause 1: Oxidation of phenolic compounds during synthesis or workup.[4]
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Solution: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities.[2] Heat the solution with the activated carbon for a few minutes, then perform a hot filtration through celite or filter paper to remove the carbon before cooling. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
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Problem 4: Impurities Co-elute with the Product in Column Chromatography
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Possible Cause 1: The polarity of the eluent system is too high.
-
Solution: Decrease the polarity of the mobile phase. Use a shallower gradient or switch to a less polar solvent system. For example, if using a 10:1 hexane:ethyl acetate mixture, try switching to 20:1.[3]
-
-
Possible Cause 2: The column is overloaded with the crude sample.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule is to use a silica gel mass that is 50-100 times the mass of the crude product.
-
-
Possible Cause 3: The chosen stationary phase is not optimal.
Data Presentation
Table 1: Recrystallization Performance for 2-(4-Hydroxyphenoxy)propionic Acid Ester/Amide
| Parameter | Method/Solvent | Purity Achieved | Yield | Reference |
| Purity | Ethanol/Water Mixture | High-purity crystals | - | [1] |
| Purity | Toluene/Hexane | 99.49% | - | [2] |
| Purity | General Recrystallization | ≥99% | - | [2] |
| Yield | Direct Amidation + Recrystallization | - | 70-85% | [1] |
Table 2: Column Chromatography Parameters
| Stationary Phase | Mobile Phase (Eluent) | Application | Reference |
| Silica Gel | Petroleum Ether : Ethyl Acetate (20:1) | Purification of 2-(4-hydroxyphenoxy) ethyl propionate | [3] |
| Silica Gel | Petroleum Ether : Ethyl Acetate (10:1) | Purification of an intermediate | [3] |
Experimental Protocols
Protocol 1: Recrystallization from a Toluene/Hexane Solvent System
This protocol is adapted from methods described for purifying related esters.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm toluene (e.g., 50°C) while stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of the crude product), and heat the mixture for 5-10 minutes.
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Hot Filtration (if carbon was used): Pre-warm a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper or a pad of celite to remove the activated carbon.
-
Crystallization: To the clear, hot filtrate, slowly add hexane (an anti-solvent) dropwise until the solution becomes slightly turbid. Warm the solution slightly until it becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point should be sharp, around 148–150°C.[1]
Protocol 2: Silica Gel Column Chromatography
This protocol is a general method based on standard organic chemistry practices.[3][5]
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a suitable volatile solvent (like dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 20:1 petroleum ether:ethyl acetate).[3] Collect fractions in test tubes.
-
Gradient Elution (Optional): Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting purification challenges.
References
- 1. 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide | 1094370-49-6 | Benchchem [benchchem.com]
- 2. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 3. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 4. PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - Patent 1670743 [data.epo.org]
- 5. columbia.edu [columbia.edu]
- 6. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
Preventing by-product formation in 2-[4-(hydroxyphenoxy)] propionic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired Monosubstituted Product
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Question: My reaction is resulting in a low yield of 2-[4-(hydroxyphenoxy)] propionic acid, with a significant amount of unreacted hydroquinone. What are the likely causes and how can I improve the yield?
-
Answer: Low conversion of hydroquinone can be attributed to several factors:
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Insufficient Base: The phenoxide ion, formed by the deprotonation of hydroquinone, is the active nucleophile. Ensure at least one equivalent of a suitable base (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate the hydroquinone.
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Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. For instance, a reaction using mono-benzyl ether of hydroquinone, sodium hydroxide, and 2-bromopropionic acid ethyl ester in ethanol is typically stirred at room temperature for 4-6 hours[1].
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Poor Quality of Reagents: Ensure the hydroquinone and the alkylating agent (e.g., 2-bromopropionic acid) are of high purity. Impurities can interfere with the reaction.
-
Issue 2: Formation of a Significant Amount of Di-substituted By-product
-
Question: I am observing a significant amount of a by-product which I suspect is the di-substituted ether, 1,4-bis(alkoxy)benzene. How can I minimize its formation?
-
Answer: The formation of the di-substituted by-product is a common issue when using hydroquinone directly. Here are strategies to minimize it:
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Use of Excess Hydroquinone: Employing a molar excess of hydroquinone can statistically favor the mono-alkylation product. The unreacted hydroquinone can then be removed during workup.
-
Monoprotection of Hydroquinone: A more controlled approach is to use a monoprotected hydroquinone, such as the monobenzyl ether of hydroquinone. This ensures that only one hydroxyl group is available for alkylation. The protecting group can then be removed in a subsequent step to yield the desired product. A described method involves reacting mono-benzyl ether of hydroquinone with 2-bromopropionic acid ethyl ester, followed by deprotection[1].
-
Gradual Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, which can favor mono-alkylation.
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Issue 3: Presence of an Unexpected By-product with Similar Polarity to the Product
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Question: My TLC and NMR analysis indicate the presence of an isomeric by-product. What could this be and how can I avoid it?
-
Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. This can lead to the formation of a C-alkylated by-product alongside the desired O-alkylated product.
-
Solvent Choice: The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation. Protic solvents, such as water or ethanol, can solvate the oxygen atom of the phenoxide through hydrogen bonding, hindering O-alkylation and promoting C-alkylation[2]. Aprotic solvents like DMF or DMSO generally favor O-alkylation[2].
-
Reaction Conditions: While C-alkylation is a possibility, in the context of Williamson ether synthesis with phenoxides, O-alkylation is generally the major pathway. Carefully controlling the reaction conditions as per established protocols will minimize this side reaction.
-
Issue 4: The Final Product is Colored (Yellow or Brown)
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Question: My isolated 2-[4-(hydroxyphenoxy)] propionic acid is discolored. What is the cause of this coloration and how can I obtain a colorless product?
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Answer: Hydroquinone and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities like quinones.
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Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Use of a Reducing Agent: The addition of a mild reducing agent, such as sodium bisulfite, during the reaction can help prevent the oxidation of hydroquinone[3][4].
-
Purification:
-
Recrystallization: Recrystallization of the crude product from a suitable solvent is an effective method for removing colored impurities. A patent describes the use of activated carbon during recrystallization for decolorization[1][5].
-
Acidic Reaction Medium: Performing the alkylation in dilute sulfuric acid has been reported to reduce the formation of colored impurities[6].
-
-
Frequently Asked Questions (FAQs)
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Q1: What is the most common by-product in the synthesis of 2-[4-(hydroxyphenoxy)] propionic acid?
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A1: The most common by-product is the di-substituted ether, where both hydroxyl groups of the hydroquinone have been alkylated. For example, in the reaction with a propionic acid ester, this would be a 1,4-bis(1-carboalkoxyethoxy)benzene derivative[5].
-
-
Q2: How can I confirm the formation of the di-substituted by-product?
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A2: The di-substituted by-product can be identified using spectroscopic methods. In the 1H NMR spectrum, the aromatic protons will show a singlet due to the symmetrical nature of the molecule, and the integration of the alkyl chain protons will be double that of the mono-substituted product. Mass spectrometry will also show a correspondingly higher molecular weight.
-
-
Q3: Is it possible to completely avoid the di-substituted by-product?
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A3: While completely avoiding the di-substituted by-product can be challenging when using unprotected hydroquinone, its formation can be significantly minimized by using a monoprotected hydroquinone derivative[1]. Purification techniques like recrystallization can then be used to remove residual amounts of the di-substituted product to achieve high purity of the desired mono-substituted product[5].
-
-
Q4: What is the role of the base in this synthesis?
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A4: The base, typically sodium hydroxide or potassium carbonate, is crucial for deprotonating the phenolic hydroxyl group of hydroquinone to form the more nucleophilic phenoxide ion. This anion then attacks the electrophilic carbon of the propionic acid derivative in an SN2 reaction.
-
-
Q5: Which analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
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A5: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. For purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. 1H NMR and 13C NMR can confirm the structure of the desired product and identify impurities[1].
-
Data Presentation
Table 1: Purity of Methyl 2-(4-hydroxyphenoxy)propionate Before and After Recrystallization
| Sample | Purity of Methyl 2-(4-hydroxyphenoxy)propionate (%) | Bis-substituted By-product (%) |
| Crude Product | 88.74 | 9.46 |
| Filtrate after Recrystallization | 92.99 | 6.28 |
| Crystals after Recrystallization | 99.03 | 0.08 |
Data sourced from patent JPH02152945A, Example 2[5].
Experimental Protocols
Protocol 1: Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid using Monoprotected Hydroquinone
This protocol is adapted from patent CN102020554A and involves the use of mono-benzyl ether of hydroquinone to prevent the formation of the di-substituted by-product[1].
-
Alkylation of Monobenzyl Ether of Hydroquinone:
-
In a round-bottom flask, combine mono-benzyl ether of hydroquinone (1.0 eq), sodium hydroxide (1.0 eq), and 2-bromopropionic acid ethyl ester (1.2-1.5 eq) in anhydrous ethanol.
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Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
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Upon completion, remove the ethanol under reduced pressure.
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Add a saturated aqueous solution of ammonium chloride to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-(benzyloxy)phenoxy)propionic acid ethyl ester.
-
-
Deprotection of the Benzyl Ether:
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Dissolve the crude product from the previous step in a suitable solvent under an inert atmosphere.
-
Add boron trifluoride etherate (1-3 eq) and sodium iodide (1-3 eq) at 0-5 °C.
-
Stir the mixture for 1-3 hours at this temperature.
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After the reaction is complete (monitored by TLC), perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield crude 2-(4-hydroxyphenoxy)propionic acid ethyl ester.
-
-
Hydrolysis of the Ester:
-
To the crude ethyl ester, add a 10% aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature for approximately 3 hours.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
-
Purification:
-
Recrystallize the crude 2-[4-(hydroxyphenoxy)] propionic acid from ethanol to obtain the pure product as a white solid. The reported yield for this multi-step synthesis is high, with the final product being pure by NMR analysis[1].
-
Protocol 2: Purification of 2-(4-hydroxyphenoxy)propionic acid ester by Recrystallization
This protocol is based on the method described in patent JPH02152945A for the purification of the methyl ester derivative[5].
-
Dissolution:
-
Place the crude methyl 2-(4-hydroxyphenoxy)propionate containing the bis-substituted by-product in a suitable flask.
-
Add a suitable solvent (e.g., toluene, hexane, or a mixture thereof).
-
If necessary, add activated carbon for decolorization.
-
Gently heat the mixture to 30-130 °C with stirring until a clear solution is formed.
-
-
Crystallization:
-
Slowly cool the solution to a temperature between -10 °C and room temperature to induce crystallization.
-
-
Isolation:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the highly pure methyl 2-(4-hydroxyphenoxy)propionate (purity ≥99%).
-
Visualizations
Caption: Overall experimental workflow for the synthesis and purification of 2-[4-(hydroxyphenoxy)] propionic acid.
References
- 1. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - Patent 1670743 [data.epo.org]
- 4. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
- 5. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 6. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-up of 2-(4-Hydroxyphenoxy)propanamide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of 2-(4-Hydroxyphenoxy)propanamide and its precursor, 2-(4-Hydroxyphenoxy)propionic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during synthesis and scale-up in a question-and-answer format.
Question: Why is my final product yield unexpectedly low after scaling up the reaction?
Answer: Low yield on an industrial scale can stem from several factors that are less prominent in laboratory settings.[1] The primary culprits are often side reactions and suboptimal reaction conditions.
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Over-alkylation (Di-substitution): A significant cause of yield loss is the formation of the di-substituted by-product, where both hydroxyl groups of hydroquinone react.[2] This is especially problematic when scaling up due to challenges in maintaining localized reagent concentrations. To mitigate this, consider using a molar excess of hydroquinone, which can later be recovered and recycled, or employing a protecting group strategy for one of the hydroxyl groups.[2][3]
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Oxidation of Reactants: Hydroquinone is highly susceptible to oxidation, which not only reduces the amount of starting material available for the primary reaction but also forms colored impurities that complicate purification.[4][5]
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Suboptimal Physical Conditions: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.[1] Heat transfer is also less efficient at scale, which can affect reaction kinetics and product stability. Ensure your reactor system is designed for efficient heat exchange and that agitation is sufficient to maintain a homogeneous reaction mixture.[1]
Question: The product batch is highly colored (e.g., pink, brown, or black). What is the cause and how can it be prevented?
Answer: The development of color in the reaction mixture is a classic indicator of hydroquinone oxidation.[4][2] This is a serious issue in industrial-scale synthesis.
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Cause: Hydroquinone readily oxidizes in the presence of air (oxygen) to form highly colored quinone-type by-products. This process can be accelerated by elevated temperatures and pH.
-
Prevention Strategies:
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Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket to exclude oxygen. This is a critical step for large-scale production.[4]
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Use of a Reducing Agent: The addition of a mild reducing agent, such as sodium bisulphite, to the reaction mixture can effectively prevent the oxidation of hydroquinone without interfering with the main reaction.[4][2]
-
Question: How can I reduce the formation of the 1,4-bis-alkoxybenzene impurity?
Answer: The formation of the di-substituted by-product is one of the most significant challenges in this synthesis.[4][5] Several process design strategies can minimize its formation:
-
Stoichiometric Control: Use an excess of hydroquinone relative to the propionic acid derivative. This statistically favors the mono-substitution product.
-
Controlled Reagent Addition: Instead of adding the alkylating agent all at once, a gradual or portion-wise addition can help maintain a low concentration relative to hydroquinone, thereby reducing the likelihood of a second reaction on the same hydroquinone molecule.[6]
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Protecting Group Strategy: A more complex but effective method involves protecting one of the hydroxyl groups of hydroquinone (e.g., as a benzyl ether).[3][7] The reaction is then performed, followed by a deprotection step to yield the final mono-substituted product. This prevents di-substitution entirely.[7]
Question: We are observing a loss of optical purity (low enantiomeric excess) in our final product. What could be the cause?
Answer: Maintaining the desired stereochemistry is crucial, as typically only one enantiomer (the R-isomer) is active for applications like herbicides.[8] Loss of optical purity, or racemization, can occur under certain process conditions.
-
Cause: Harsh reaction conditions, particularly high temperatures or the use of a very strong base for extended periods, can lead to racemization of the chiral center in the propionic acid moiety.[6]
-
Corrective Actions:
-
Optimize the reaction temperature to be as low as possible while still achieving a reasonable reaction rate. Preferred temperatures are often in the range of 20-80°C.[6]
-
Carefully select the base and its concentration. While an alkali metal hydroxide like NaOH is common, its amount should be optimized (typically 1.5 to 4 moles per mole of hydroquinone) to avoid overly harsh conditions.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2-(4-Hydroxyphenoxy)propionic acid at an industrial scale?
A1: There are two main approaches for large-scale production:
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Chemical Synthesis: This is the most common route and typically involves the reaction of hydroquinone with an optically active 2-halopropionic acid (e.g., S-2-chloropropionic acid) or its ester in the presence of a base like sodium hydroxide.[4][2] Key challenges include preventing over-alkylation and oxidation of hydroquinone.[4][5]
-
Biocatalytic Synthesis: This emerging route uses microorganisms, such as the fungus Beauveria bassiana, to perform a regioselective hydroxylation of (R)-2-phenoxypropionic acid (POPA) to produce (R)-2-(4-hydroxyphenoxy)propionic acid (HPOPA).[8][9] This method offers high selectivity, avoiding the di-substituted by-product, but faces scale-up challenges related to fermentation technology, such as oxygen transfer and downstream processing.[10]
Q2: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of the chemical synthesis?
A2: Successfully scaling up this synthesis requires rigorous control over several parameters:
-
Temperature: Directly impacts reaction rate, side reaction formation (oxidation, di-substitution), and potential for racemization.[6]
-
Reagent Stoichiometry and Addition Rate: The molar ratio of hydroquinone to the alkylating agent is critical for minimizing di-substitution. The rate of addition also influences local concentrations and reaction exotherms.[6]
-
Atmosphere Control: Maintaining an inert atmosphere (e.g., nitrogen) is essential to prevent the oxidation of hydroquinone.[4]
-
Mixing/Agitation: Efficient mixing is crucial in large reactors to ensure homogeneous distribution of reactants and uniform temperature, thereby preventing side reactions.
-
pH: The pH of the reaction medium must be controlled, as it influences the reactivity of the phenoxide and the stability of the reactants and products.
Q3: What purification methods are effective for this compound at an industrial scale?
A3: Purification aims to remove unreacted hydroquinone, the di-substituted by-product, and colored impurities.
-
Recrystallization: This is a common and effective method for purifying the ester form of the product, such as methyl 2-(4-hydroxyphenoxy)propionate.[11] A mixed solvent system (e.g., toluene and hexane) can be used to selectively crystallize the desired product, leaving impurities in the mother liquor.[11]
-
Extraction: Liquid-liquid extraction can be used to remove unreacted hydroquinone from the reaction mixture before final product isolation.[4]
-
Precipitation: The desired product can sometimes be selectively precipitated from the reaction mixture as a salt (e.g., optically active disodium 2-(4-hydroxyphenoxy)propionate), which aids in its separation from by-products.[6]
Data Presentation
Table 1: Example Data for Purification of Methyl 2-(4-hydroxyphenoxy)propionate via Recrystallization
This table summarizes purification results using different solvent systems, demonstrating the effectiveness of recrystallization for removing the di-substituted by-product.
| Experiment | Crude Material Purity | Crude Di-substituted Impurity | Solvent System (w/w) | Final Crystal Purity | Final Di-substituted Impurity |
| 1 | 99.28% | 0.58% | Toluene (1 part) | 99.49% | Not Detected |
| 2 | 99.28% | 0.58% | Toluene (1 part) + Hexane (0.4 parts) | 99.91% | Not Detected |
| 3 | 88.74% | 9.46% | Toluene (1 part) | 99.03% | 0.08% |
Data adapted from patent JPH02152945A.[11]
Table 2: Optimization of Biocatalytic HPOPA Production by Beauveria bassiana
This table shows the results of optimizing medium components to enhance the final product titer in a fermentation process.
| Factor | Level 1 | Level 2 | Level 3 | Optimized Value | Final HPOPA Titer (g/L) |
| Glucose (g/L) | 30 | 40 | 50 | 38.81 | 19.53 |
| Peptone (g/L) | 5 | 7 | 9 | 7.28 | 19.53 |
| H₂O₂ (g/L/100mL) | 0.5 | 1.0 | 1.5 | 1.08 | 19.53 |
Data adapted from a study on HPOPA production using B. bassiana. The optimized conditions resulted in a 2.03-fold increase from the initial 9.60 g/L.[8]
Experimental Protocols
Protocol 1: Chemical Synthesis of R-2-(4-Hydroxyphenoxy)propanoic Acid with Impurity Control
This protocol is based on methods designed to minimize oxidation and over-alkylation.[4][2]
-
Vessel Preparation: Charge a suitably sized reactor with hydroquinone (e.g., 3.0 molar equivalents), sodium bisulphite (e.g., 1% w/w of hydroquinone), and water.
-
Inerting: Establish and maintain a nitrogen blanket over the reaction mixture throughout the process.
-
Base Addition: Stir the mixture and heat to approximately 50°C. Add a 47% aqueous solution of sodium hydroxide (e.g., 1.8 molar equivalents relative to hydroquinone).
-
Reaction: Heat the solution to the target reaction temperature (e.g., 65°C).
-
Substrate Addition: Gradually add an aqueous solution of S-2-chloropropanoic acid sodium salt (1.0 molar equivalent) to the reactor over a period of 1-2 hours, maintaining the reaction temperature.
-
Reaction Hold: Hold the reaction mixture at 65°C for 4-6 hours, monitoring for completion by a suitable analytical method (e.g., HPLC).
-
Work-up: Upon completion, cool the reaction mixture. The product can be isolated through a series of extractions to remove unreacted hydroquinone, followed by acidification to precipitate the final propionic acid product.[4]
Protocol 2: Biocatalytic Synthesis using Beauveria bassiana
This protocol outlines a static cultivation method shown to be effective for HPOPA production.[8]
-
Medium Preparation: Prepare a fermentation medium containing the optimized concentrations of a carbon source (e.g., 38.81 g/L glucose), organic nitrogen source (e.g., 7.28 g/L peptone), and inorganic nitrogen source (e.g., ammonium sulfate). Sterilize the medium.
-
Inoculation: Inoculate the sterile medium with a seed culture of B. bassiana to an optimal inoculum size (e.g., 13.3% v/v).
-
Fermentation: Incubate the culture under static (non-agitated) conditions at an optimal temperature (e.g., 28°C).
-
Substrate & Inducer Addition: Add the substrate, (R)-2-phenoxypropionic acid (POPA), to the culture. To enhance the conversion, supplement the culture with an optimized concentration of H₂O₂ (e.g., 1.08 g/L/100mL).[8]
-
Monitoring: Monitor the conversion of POPA to HPOPA over time using HPLC.
-
Harvest and Extraction: Once maximum conversion is achieved, harvest the fermentation broth. The HPOPA product is then extracted from the broth and purified.
Visualizations
Caption: Workflow for chemical synthesis highlighting key challenges and mitigation points.
References
- 1. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 2. Production Process Of Optically Pure 2 (4 Hydroxyphenoxy) Propionic [quickcompany.in]
- 3. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - Patent 1670743 [data.epo.org]
- 5. CN110803987A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]
- 8. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficient production of R-2-(4-hydroxyphenoxy) propionic acid by Beauveria bassiana using biofilm-based two-stage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
Optimizing reaction conditions for the esterification of 2-(4-hydroxyphenoxy)propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 2-(4-hydroxyphenoxy)propionic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of 2-(4-hydroxyphenoxy)propionic acid, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my esterification reaction consistently low?
A1: Low yields in the Fischer esterification of 2-(4-hydroxyphenoxy)propionic acid are often due to the reversible nature of the reaction.[1][2][3] Several factors can be optimized to drive the equilibrium towards the product side.
-
Incomplete Reaction: The reaction may not have reached equilibrium. Consider extending the reaction time.
-
Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[2][4]
-
Insufficient Catalyst: The acid catalyst concentration might be too low to effectively protonate the carboxylic acid.
-
Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate.
Solutions:
-
Use Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium towards the ester product.[2][4] Using the alcohol as the solvent is a common strategy.[5]
-
Remove Water: Implement methods to remove water as it forms. This can be achieved using a Dean-Stark apparatus with an azeotropic solvent like toluene or by using drying agents such as molecular sieves.[2][4]
-
Optimize Catalyst Loading: While catalytic, ensure a sufficient amount of acid catalyst is used. Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][2][6]
-
Increase Reaction Temperature: Heating the reaction mixture, often to the reflux temperature of the alcohol, will increase the reaction rate.[3][6] Typical temperatures range from 60-110 °C.[6]
Q2: I am observing significant side-product formation. What are the likely impurities and how can I minimize them?
A2: Side-product formation can complicate purification and reduce the yield of the desired ester.
-
Bis-substituted Product: One common impurity is the bis-substituted product, where both the carboxylic acid and the phenolic hydroxyl group of another molecule of 2-(4-hydroxyphenoxy)propionic acid have been esterified, or where the hydroquinone starting material for the acid is doubly alkylated.[7]
-
Chlorinated Byproducts: If using hydrochloric acid as a catalyst, undesired chlorinated reaction products can form.[8]
-
Dehydration of Alcohol: Strong acid catalysts at high temperatures can lead to the dehydration of secondary or tertiary alcohols to form alkenes.[9]
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the reactants to minimize the formation of bis-substituted products.
-
Alternative Catalysts: If chlorinated byproducts are an issue, consider using a non-halogenated acid catalyst like sulfuric acid or p-toluenesulfonic acid.[6]
-
Moderate Reaction Conditions: Avoid excessively high temperatures, especially with sensitive alcohols, to prevent dehydration.
Q3: The purification of my final ester product is challenging. What are the recommended purification methods?
A3: Purification is crucial to obtain a high-purity ester.
-
Work-up Procedure: After the reaction, the mixture typically contains the ester, unreacted carboxylic acid, excess alcohol, water, and the acid catalyst. A standard work-up involves washing with a sodium bicarbonate solution to remove the acidic components, followed by washing with brine.[10]
-
Recrystallization: Recrystallization is an effective method for purifying the crude ester.[7] Solvents such as toluene, hexane, or a mixture of the two can be used.[7] The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals of the purified ester.[7]
Frequently Asked Questions (FAQs)
Q1: What are the typical catalysts used for the esterification of 2-(4-hydroxyphenoxy)propionic acid?
A1: Commonly used catalysts for Fischer esterification are strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as Lewis acids.[6] Hydrochloric acid (HCl) or dry hydrogen chloride gas can also be used.[1][8]
Q2: What is the general mechanism for the Fischer esterification of 2-(4-hydroxyphenoxy)propionic acid?
A2: The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves the following key steps:[4][6]
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.
-
Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.
-
Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups.
-
Elimination of water as a leaving group.
-
Deprotonation of the carbonyl oxygen to yield the final ester product.
Q3: Can I perform this esterification without a solvent?
A3: Yes, the reaction can be carried out without a solvent, particularly when a large excess of the alcohol is used, allowing it to serve as both a reactant and the solvent.[5][6]
Q4: Are there alternative methods to Fischer esterification for synthesizing these esters?
A4: Yes, other methods can be employed, especially for sensitive substrates or to avoid the formation of water. These include:
-
Reaction with Acyl Chlorides: Converting the carboxylic acid to its corresponding acyl chloride and then reacting it with the alcohol. This reaction is generally faster and not reversible.[1]
-
Steglich Esterification: Using coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the esterification.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Esterification of 2-(4-hydroxyphenoxy)propionic Acid
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reference |
| Alcohol | Methanol | Ethanol | General 1° or 2° Alcohols | [11],[10],[5] |
| Catalyst | Hydrochloric Acid | Sulfuric Acid | p-Toluenesulfonic Acid | [11],[10],[6] |
| Temperature | Reflux (approx. 65°C) | Reflux (approx. 78°C) | 60-110 °C | [11],[10],[6] |
| Reaction Time | 2 hours | 2 hours | 1-10 hours | [11],[10],[6] |
| Key Feature | Multi-stage process for high purity | Standard lab procedure | General conditions | [11],[10],[6] |
Experimental Protocols
Protocol 1: General Fischer Esterification of 2-(4-hydroxyphenoxy)propionic Acid with Methanol
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole equivalent of 2-(4-hydroxyphenoxy)propionic acid with 5 mole equivalents of methanol.[11]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 mole equivalents) to the mixture while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[10]
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[10]
-
Purify the crude product by recrystallization from a solvent system such as toluene/hexane to yield the pure methyl 2-(4-hydroxyphenoxy)propionate.[7]
-
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
- 8. EP0761640A1 - Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates - Google Patents [patents.google.com]
Addressing issues of racemization during the synthesis of optically active derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of racemization during the synthesis of optically active derivatives.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Significant racemization is detected in my final product after peptide coupling.
| Question | Possible Cause | Suggested Solution |
| What coupling reagent are you using? | Carbodiimides like DCC or EDC used without additives are known to cause racemization.[1] | Add a racemization suppressant such as HOBt, HOAt, or OxymaPure.[1][2][3] For particularly sensitive amino acids, consider using phosphonium or aminium/uronium salt reagents like HBTU, HATU, or COMU, which are designed for high coupling rates and low racemization.[1] |
| Which amino acid are you coupling? | Certain amino acids, such as histidine (His) and cysteine (Cys), are particularly prone to racemization.[2] | For Fmoc-His(Trt)-OH, the coupling reagent DEPBT has shown remarkable resistance to racemization.[1] For cysteine, using a combination of DIC and OxymaPure can be effective.[4] Protecting the imidazole nitrogen of histidine can also greatly reduce racemization.[2] |
| What base are you using for the coupling reaction? | Strong bases can increase the rate of racemization. The most commonly used bases in Fmoc/tBu-based solid-phase synthesis are DIPEA and NMM.[1] | In cases with a high risk of racemization, switching to a weaker base like sym-collidine is recommended.[1] |
| What is your reaction temperature? | Higher temperatures can increase the rate of racemization. | If possible, run the coupling reaction at a lower temperature. For example, carbodiimide-mediated couplings are often recommended to be performed at low temperatures.[1] |
| What solvent are you using? | The choice of solvent can influence the extent of racemization. | While DMF is common, in some cases, switching to a different solvent or using a solvent mixture might be beneficial. For instance, adding DMSO to the solvent can help disrupt aggregation that may contribute to side reactions.[2] |
Problem 2: I am observing racemization in the synthesis of an α-substituted carbonyl compound.
| Question | Possible Cause | Suggested Solution |
| Is your reaction run under acidic or basic conditions? | Both acids and bases can catalyze the enolization of carbonyl compounds, which leads to the loss of stereochemistry at the α-carbon.[5] | If possible, perform the reaction under neutral conditions. If a base is required, consider using a weaker, non-nucleophilic base and a lower reaction temperature. For acid-catalyzed reactions, use the mildest acid possible for the shortest duration. |
| What is the nature of the α-substituent? | Electron-withdrawing groups on the α-carbon can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization. | Consider using a protecting group strategy to temporarily modify the electronic properties of the substituent if it is compatible with your overall synthetic route. |
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem?
A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[6] This is a significant issue in the synthesis of optically active compounds, particularly in the pharmaceutical industry, because different enantiomers can have different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even cause harmful side effects.
Q2: How can I choose the best coupling reagent to avoid racemization in peptide synthesis?
A2: The choice of coupling reagent is critical. While no single reagent is perfect for all situations, modern onium (aminium/uronium and phosphonium) salts are generally preferred for their high efficiency and low racemization potential.[1] The table below summarizes some common coupling reagents and additives.
| Reagent/Additive | Class | Key Features |
| DCC, DIC, EDC | Carbodiimides | Inexpensive and widely used, but require additives like HOBt or OxymaPure to suppress racemization.[1] |
| HOBt, HOAt | Additives | Accelerate coupling and suppress racemization. HOAt is generally more effective than HOBt but has explosive properties.[1] |
| OxymaPure | Additive | A non-explosive and highly effective alternative to HOBt and HOAt for suppressing racemization.[1][7] |
| HBTU, HATU | Aminium/Uronium Salts | Highly reactive and effective at suppressing racemization, especially HATU due to the anchimeric assistance from the pyridine nitrogen of its HOAt moiety. |
| COMU | Aminium/Uronium Salt | Based on OxymaPure, it offers high coupling efficiency, low racemization, and good solubility.[8] |
| PyBOP | Phosphonium Salt | A good alternative to aminium/uronium salts. |
| DEPBT | Phosphonium Salt | Particularly effective for coupling racemization-prone amino acids like Fmoc-His(Trt)-OH.[1] |
Q3: What is the role of protecting groups in preventing racemization?
A3: Protecting groups are crucial. Urethane-based α-amino protecting groups like Fmoc, Boc, and Z are designed to resist racemization upon activation of the carboxyl group.[1] In contrast, acyl protecting groups can increase the tendency for racemization.[1] Recently, novel protecting groups like the 2-nitrobenzenesulfonyl (Ns) group have been shown to effectively suppress racemization by promoting sulfonamide anion formation instead of α-deprotonation.[3]
Q4: How do I determine the enantiomeric excess (ee) of my product?
A4: The most common method for determining enantiomeric excess is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[9][10] These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas can be used to calculate the ee. Other methods include NMR spectroscopy with chiral shift reagents and polarimetry.[9]
Experimental Protocols
Protocol 1: General Peptide Coupling using HATU/DIPEA
This protocol is for the coupling of an Fmoc-protected amino acid to a resin-bound amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Coupling: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and immediately add the solution to the swelled resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction solvent and wash the resin sequentially with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound.
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.
-
Column Selection: Choose a chiral HPLC column appropriate for your class of compound (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A common mobile phase for chiral separations is a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
HPLC Conditions:
-
Flow rate: 0.5 - 1.0 mL/min
-
Injection volume: 10-20 µL
-
Detector: UV detector set to a wavelength where your compound absorbs.
-
-
Analysis:
-
Inject a sample of the racemic mixture to determine the retention times of both enantiomers.
-
Inject your sample.
-
Integrate the peak areas for each enantiomer.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Mechanism of base-catalyzed racemization during peptide coupling.
Caption: Workflow for synthesizing and troubleshooting racemization.
Caption: Relationship between racemization factors and suppression strategies.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Racemization - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Post-reaction workup and purification of 2-(4-Hydroxyphenoxy)propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-reaction workup and purification of 2-(4-Hydroxyphenoxy)propanamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Post-Reaction Workup and Purification Workflow
The following diagram illustrates a general workflow for the post-reaction workup and purification of this compound synthesized via an amide coupling reaction.
Caption: Workflow for the workup and purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup and purification of this compound.
Issue 1: Incomplete Removal of Coupling Agent Byproducts
| Symptom | Possible Cause | Recommended Solution |
| White precipitate (dicyclohexylurea - DCU) remains after workup with DCC. | DCU is sparingly soluble in many organic solvents. | Filter the reaction mixture through a sintered glass funnel before the aqueous workup. Rinsing the precipitate with a small amount of a non-polar solvent like cold hexanes can improve recovery of the product. Acetonitrile can also be used as the reaction solvent to facilitate the precipitation of DCU. |
| Water-soluble impurities from EDC remain in the product. | Insufficient or improper aqueous washing. | Perform multiple washes with a dilute acid solution (e.g., 1M HCl) to protonate the urea byproduct from EDC, making it more water-soluble. Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid and then a brine wash to remove excess water. |
| Unreacted starting materials (carboxylic acid or amine) are present in the final product. | Incomplete reaction or inefficient removal during workup. | If the starting carboxylic acid is present, an aqueous wash with a mild base like sodium bicarbonate solution will extract it into the aqueous layer. If the starting amine is present, a wash with a dilute acid (e.g., 1M HCl) will protonate it, allowing for its removal in the aqueous phase. |
Issue 2: Difficulties with Recrystallization
| Symptom | Possible Cause | Recommended Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Add a small amount of additional hot solvent to redissolve the oil. Allow the solution to cool more slowly. Using a solvent pair (a good solvent and a poor solvent) can also be effective. For this compound, an ethanol/water mixture is a good starting point. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available. If the solution is too dilute, evaporate some of the solvent and allow it to cool again. Cooling in an ice bath may also promote crystallization. |
| Low recovery of the purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration to minimize the amount of product remaining in the mother liquor. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is generally the preferred method for purifying amides like this compound.[1] It is often more straightforward than column chromatography and can result in a higher yield of the pure product.[1]
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: For phenolic amides, polar solvents are often suitable.[1] An ethanol/water mixture is a good starting point. Other polar solvents like acetone or acetonitrile can also be explored.[1] For the related ester precursor, solvents such as toluene, hexane, and various alcoholic and ether solvents have been used.[2]
Q3: How can I remove the dicyclohexylurea (DCU) byproduct when using DCC as a coupling agent?
A3: DCU is largely insoluble in many common organic solvents like dichloromethane. Therefore, the most effective way to remove it is by filtration of the reaction mixture before proceeding with the aqueous workup.
Q4: What is the best way to remove the urea byproduct from an EDC-mediated coupling reaction?
A4: The urea byproduct of EDC is water-soluble, especially under acidic conditions. Washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the urea, making it highly soluble in the aqueous layer for easy removal.
Q5: When should I consider using column chromatography for purification?
A5: Column chromatography should be considered if recrystallization fails to provide a product of the desired purity, or if there are multiple impurities with similar solubilities to the product. For phenolic compounds, both normal-phase (silica gel) and reverse-phase (C18) chromatography can be effective.
Q6: What are some common mobile phases for column chromatography of phenolic compounds?
A6: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone) is typically used. For reverse-phase chromatography on C18, a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like methanol or acetonitrile is common.
Experimental Protocols
Protocol 1: Post-Reaction Workup (EDC Coupling)
-
Quenching: After the reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M HCl (2 x volume of the organic layer). This step removes the water-soluble urea byproduct and any unreacted amine.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of the organic layer) to remove any unreacted carboxylic acid and residual HCl.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the majority of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a recommended starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry to a constant weight.
Quantitative Data
The following tables provide representative data for the purification of this compound and its precursors. Note that optimal conditions and results will vary depending on the specific reaction scale and purity of the starting materials.
Table 1: Recrystallization of Methyl 2-(4-hydroxyphenoxy)propionate (Precursor) [2]
| Solvent System | Initial Purity (%) | Final Purity (%) | Key Impurity Removed |
| Toluene/Hexane | 99.28 | 99.49 | Bis-substituted product |
| Toluene | 99.28 | >99 | Bis-substituted product |
Table 2: Expected Yield and Purity of this compound Purification
| Purification Method | Typical Solvents/Mobile Phase | Expected Yield (%) | Expected Purity (%) |
| Recrystallization | Ethanol/Water | 70-85 | >98 |
| Column Chromatography (Silica Gel) | Hexane/Ethyl Acetate Gradient | 50-70 | >99 |
| Column Chromatography (C18) | Water/Acetonitrile Gradient with 0.1% Formic Acid | 60-80 | >99 |
References
Technical Support Center: Stability of 2-(4-Hydroxyphenoxy)propanamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Hydroxyphenoxy)propanamide. The focus is on enhancing the stability of this compound in solution by addressing common degradation pathways such as oxidation of the phenol group and hydrolysis of the amide bond.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is causing this?
A1: Color change in solutions containing phenolic compounds is a common indicator of oxidative degradation. The hydroxyphenoxy group in your molecule is susceptible to oxidation, which can be initiated by factors like dissolved oxygen, exposure to light, or the presence of metal ions. This process can lead to the formation of colored quinone-type structures.
Q2: I'm observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?
A2: The two primary degradation pathways for this compound are:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, leading to the formation of various degradation products.[][2]
-
Hydrolysis: The propanamide group can undergo hydrolysis, especially under acidic or basic conditions, which cleaves the amide bond to form a carboxylic acid and an amine.[3][4][5]
These degradation pathways can be investigated systematically through forced degradation studies.[6][7][8]
Q3: How does pH affect the stability of this compound in an aqueous solution?
A3: The pH of the solution is a critical factor. Phenolic compounds are generally more stable in acidic conditions compared to alkaline conditions, which can promote oxidation.[9] Conversely, the amide bond is susceptible to both acid- and base-catalyzed hydrolysis.[4][10] Therefore, an optimal pH range, likely in the weakly acidic region (e.g., pH 4-6), should be determined to minimize both degradation pathways.
Q4: What are the best practices for preparing and storing solutions of this compound to ensure stability?
A4: To enhance stability, consider the following:
-
pH Control: Use a buffered solution to maintain an optimal, slightly acidic pH.
-
Antioxidants: Incorporate antioxidants to prevent oxidative degradation.[][11]
-
Inert Atmosphere: Degas your solvent and purge the headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.[11]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[12]
-
Temperature Control: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down degradation kinetics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration | Oxidation of the phenol group. | 1. Add an antioxidant (see Table 1).2. Work under an inert atmosphere (nitrogen or argon).3. Protect the solution from light.4. Adjust the pH to a slightly acidic range (e.g., pH 4-6). |
| Appearance of Degradation Products in HPLC | Hydrolysis of the amide bond or oxidation. | 1. Conduct a forced degradation study to identify the nature of the degradants (see Protocol 1).2. Optimize the solution pH.3. If oxidation is confirmed, implement measures to prevent it. |
| Precipitation or Cloudiness | Poor solubility or degradation product formation. | 1. Verify the solubility of the compound in the chosen solvent system.2. Consider using co-solvents or adjusting the pH.3. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Inconsistent Results Between Experiments | Variable stability due to inconsistent preparation or storage. | 1. Standardize the solution preparation protocol.2. Ensure consistent storage conditions (temperature, light exposure).3. Prepare fresh solutions for each experiment if long-term stability is an issue. |
Quantitative Data Summary
Table 1: Commonly Used Antioxidants for Pharmaceutical Formulations
| Antioxidant Type | Examples | Typical Concentration Range |
| Water-Soluble | Ascorbic Acid, Sodium Metabisulfite, Sodium Bisulfite, Thiourea | 0.01% - 0.2% |
| Oil-Soluble | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (α-tocopherol) | 0.01% - 0.1% |
Note: The effectiveness of an antioxidant can be formulation-dependent. BHT, for instance, has been reported to be less effective in some contexts compared to others.[13] It is crucial to test different antioxidants to find the most suitable one for your specific application.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to establish degradation pathways and to develop stability-indicating analytical methods.[6][14]
Objective: To identify the potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the compound to the following conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and heat at 60-80°C.
-
Oxidation: Dilute the stock solution with 3-6% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 105°C).
-
Photodegradation: Expose a solution to UV light in a photostability chamber.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Logical workflow for troubleshooting solution instability.
References
- 2. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. byjus.com [byjus.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. acdlabs.com [acdlabs.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uregina.ca [uregina.ca]
- 11. The ways to improve drug stability [repository.usmf.md]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onyxipca.com [onyxipca.com]
Validation & Comparative
Analytical methods for the characterization of 2-(4-Hydroxyphenoxy)propanamide
A comprehensive guide to the analytical methodologies for the characterization of 2-(4-Hydroxyphenoxy)propanamide, tailored for researchers, scientists, and drug development professionals. This document provides a comparative overview of various analytical techniques, supported by experimental data and detailed protocols for the effective qualitative and quantitative analysis of this compound.
Comparison of Analytical Methods
The characterization of this compound, a key intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides, necessitates a range of analytical techniques to determine its identity, purity, and quantity.[1] The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation, quantification of trace impurities, or routine quality control. The primary analytical techniques employed for the characterization of this and structurally related compounds include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound due to its robustness and versatility. Reversed-phase HPLC with UV detection is commonly utilized for purity assessment and assay. For instance, methods have been developed for the closely related 2-(4-Hydroxy-Phenoxy) Propionic Acid using C18 columns with mobile phases such as acetonitrile/water or hexane/ethanol, often with the addition of an acid like trifluoroacetic acid (TFA) or phosphoric acid to improve peak shape.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity compared to HPLC with UV detection.[4] This technique is particularly valuable for the identification and quantification of impurities at trace levels. LC-MS/MS, especially using a triple quadrupole mass spectrometer, provides excellent specificity through Multiple Reaction Monitoring (MRM), making it suitable for analyzing complex matrices.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.[6] A sensitive GC-MS method has been established for the determination of propanamide in water samples after derivatization with 9-xanthydrol, achieving low detection limits.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. 1H NMR and 13C NMR provide detailed information about the molecular structure, allowing for the confirmation of the compound's identity and the characterization of its stereochemistry. Proton NMR (¹H NMR) spectra are available for the related (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, which aids in structural verification.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum of propanamide shows characteristic absorption bands for N-H stretching vibrations (around 3500-3300 cm⁻¹) and C=O stretching vibrations.[9] This makes FTIR a useful tool for a quick identity check and for monitoring chemical transformations.
Quantitative Data Summary
The following tables summarize the quantitative data for the analytical methods discussed. Data for the specific target analyte is limited; therefore, data from closely related compounds are included for comparative purposes.
Table 1: HPLC Method Parameters for Related Compounds
| Parameter | 2-(4-Hydroxy-Phenoxy) Propionic Acid |
| Column | (R,R) ULMO, 5 µm, 25 cm x 4.6 mm[2] |
| Mobile Phase | (97/3) Hexane/Ethanol + 0.1% TFA[2] |
| Flow Rate | 1.5 mL/min[2] |
| Detection | UV at 254 nm[2] |
| Run Time | 22.5 min[2] |
Table 2: Performance of GC-MS and LC-MS/MS for Related Analytes
| Parameter | GC-MS (Propanamide in water)[6][7] | LC-MS/MS (Herbicides in soil)[10] |
| Limit of Detection (LOD) | 0.03 µg/L[6][7] | 0.000222-0.000913 mg/kg[10] |
| Limit of Quantification (LOQ) | Not Specified | 0.01 mg/kg[10] |
| Relative Standard Deviation (RSD) | < 16%[6][7] | Not Specified |
| Linearity | Not Specified | Not Specified |
| Accuracy (Recovery) | Not Specified | Not Specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A general HPLC method for the analysis of 2-(4-Hydroxyphenoxy)propionic acid, a close analog, is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: (R,R) ULMO, 5 µm, 25 cm x 4.6 mm.[2]
-
Mobile Phase: An isocratic mixture of Hexane and Ethanol (97:3) with 0.1% Trifluoroacetic acid (TFA).[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: UV absorbance at 254 nm.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
The following protocol is adapted from a method for the analysis of propanamide in water:[6][7]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization:
-
GC Conditions:
-
Column: A suitable capillary column, such as a DB-5ms.
-
Carrier Gas: Helium.
-
Temperature Program: An appropriate temperature gradient to separate the derivatized analyte from other components.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl).
-
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Caption: General analytical workflow for the characterization of a pharmaceutical compound.
Caption: Relationship between analytical methods for characterizing the target analyte.
References
- 1. Enhanced(R)-2-(4-Hydroxyphenoxy)Propionic Acid Production by Beauveria bassiana: Optimization of Culture Medium and H2O2 Supplement under Static Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Hydroxy-Phenoxy) Propionic Acid - Regis Technologies [registech.com]
- 3. Hydroxyphenoxy propionic acid | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid(94050-90-5) 1H NMR spectrum [chemicalbook.com]
- 9. docbrown.info [docbrown.info]
- 10. epa.gov [epa.gov]
A Comparative Guide to LC-MS and NMR for the Characterization of 2-(4-Hydroxyphenoxy)propanamide Impurities
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of potential impurities in 2-(4-hydroxyphenoxy)propanamide.
Introduction to this compound and its Potential Impurities
This compound is a chemical entity with potential applications in pharmaceutical development. Its synthesis can introduce a variety of impurities, including unreacted starting materials, byproducts, and degradation products. Understanding the impurity profile is essential for process optimization and regulatory compliance.
Two common synthetic routes to this compound are the amidation of 2-(4-hydroxyphenoxy)propanoic acid and the Williamson ether synthesis. These pathways can lead to the formation of several potential impurities that require robust analytical characterization.
Potential Process-Related Impurities:
-
Impurity A: 2-(4-Hydroxyphenoxy)propanoic acid: Unreacted starting material from the amidation route or a potential hydrolysis degradant.
-
Impurity B: Hydroquinone: Unreacted starting material from the Williamson ether synthesis.
-
Impurity C: 2-Chloropropanamide: Unreacted starting material from the Williamson ether synthesis.
-
Impurity D: 1,4-bis(2-amido-2-propoxy)benzene: A potential byproduct from the Williamson ether synthesis where both hydroxyl groups of hydroquinone react.
Potential Degradation-Related Impurities:
Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that could form during storage and handling.[1][2][3] For this compound, hydrolysis of the amide bond to form 2-(4-hydroxyphenoxy)propanoic acid (Impurity A) is a likely degradation pathway.
Comparative Analysis of LC-MS and NMR
Both LC-MS and NMR spectroscopy are indispensable tools in pharmaceutical analysis, each offering unique advantages for impurity profiling.[4][5]
LC-MS excels in the separation and detection of impurities, even at trace levels. Its high sensitivity makes it ideal for identifying and quantifying low-level degradants and byproducts.[6]
NMR spectroscopy , on the other hand, provides unparalleled structural information, enabling the unambiguous identification of unknown impurities.[7][8] Furthermore, quantitative NMR (qNMR) offers a highly accurate method for determining the concentration of impurities without the need for specific reference standards for each impurity.[9][10][11][12][13]
The following sections provide a detailed comparison of these techniques, including experimental protocols and quantitative performance data.
Quantitative Performance Comparison
The choice of analytical technique often depends on the specific requirements of the analysis, such as the expected concentration of the impurity and the need for structural confirmation. The following table summarizes typical performance characteristics of LC-MS and NMR for the analysis of small molecule impurities.
| Parameter | LC-MS/MS | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 0.5 - 5 µg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.999 |
| Precision (%RSD) | < 15% | < 2% |
| Primary Application | Detection and Quantification | Structural Elucidation and Quantification |
Note: These are typical values and can vary depending on the specific instrument, method, and analyte.[14][15][16][17][18]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound and its impurities by LC-MS and NMR.
LC-MS Method for Impurity Profiling
This method is designed for the separation and detection of this compound and its potential polar impurities.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to a final concentration of approximately 1 mg/mL.
-
For the analysis of trace impurities, a more concentrated sample may be prepared.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography Conditions: [19][20][21][22][23]
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan for initial impurity detection and tandem MS (MS/MS) for structural fragmentation information.
NMR Spectroscopy for Structural Elucidation and Quantification
NMR spectroscopy is employed for the definitive structural identification of impurities and for their quantification using the qNMR technique.
1. Sample Preparation:
-
For Structural Elucidation: Dissolve approximately 5-10 mg of the isolated impurity or the bulk sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
For qNMR: Accurately weigh a specific amount of the sample (e.g., 20 mg) and a certified internal standard (e.g., maleic acid, 10 mg) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., 1.0 mL of DMSO-d₆).
2. NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (D1): For quantitative analysis, a long relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is crucial to ensure full relaxation of all protons, typically 30-60 seconds.
-
Number of Scans: 8-16 for structural elucidation; for qNMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).[17]
-
Temperature: 298 K.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
For structural elucidation, analyze chemical shifts, coupling constants, and integration of the signals. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for complex structures.
-
For qNMR, carefully integrate the signals of the analyte and the internal standard. The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
C = Concentration/Purity
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for impurity characterization.
Logical Framework for Impurity Characterization
A systematic approach is essential for the comprehensive characterization of impurities. The following diagram outlines a logical decision-making process.
Conclusion
The complementary nature of LC-MS and NMR spectroscopy provides a powerful and comprehensive approach for the characterization of impurities in this compound. LC-MS offers unparalleled sensitivity for the detection and quantification of trace-level impurities, while NMR provides definitive structural information, which is crucial for the identification of unknown compounds. For accurate quantification, particularly in the absence of reference standards, qNMR is an invaluable tool. By employing a strategic combination of these techniques, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of their drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
- 1. scispace.com [scispace.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. veeprho.com [veeprho.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. enovatia.com [enovatia.com]
- 10. emerypharma.com [emerypharma.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Difference Between LOD and LOQ [pharmaspecialists.com]
- 15. youtube.com [youtube.com]
- 16. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 17. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 18. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 19. lcms.cz [lcms.cz]
- 20. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. lcms.labrulez.com [lcms.labrulez.com]
A Comparative Analysis of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide and Structurally Related Compounds in Herbicide Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the herbicidal efficacy of 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide and its structural analogs. The information presented is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key biological assays.
The compound 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide belongs to the chemical class of aryloxyphenoxypropionamides, a well-established group of herbicides. These compounds are known to act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, and its inhibition leads to the disruption of cell membrane formation, ultimately causing plant death. This guide will delve into the structure-activity relationships (SAR) of this chemical class, comparing the subject compound with its analogs to elucidate the impact of structural modifications on herbicidal potency.
Chemical Structures of Compared Compounds
For the purpose of this comparison, we will analyze 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide alongside several structurally similar compounds investigated for their herbicidal properties.
| Compound ID | Structure | IUPAC Name |
| 1 | 2-(4-hydroxyphenoxy)-N-(propan-2-yl)propanamide | |
| 2 | (R)-2-(4-((6-chloro-1,3-benzoxazol-2-yl)oxy)phenoxy)-N-(2-fluorophenyl)-N-methylpropanamide | |
| 3 | (R)-(+)-N-[(6-chloropyridin-3-yl)methyl]- 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin- 2-yl]oxy}phenoxy)-propanamide | |
| 4 | prop-2-yn-1-yl (R)-2-(4-((5-chloro-3-fluoro-2-pyridinyl)oxy)phenoxy)propanoate |
Comparative Analysis of Herbicidal Activity
The herbicidal efficacy of aryloxyphenoxypropionamide derivatives is typically evaluated through greenhouse assays on various weed species. The data presented below is a synthesized representation from multiple studies on compounds with similar core structures.
| Compound ID | Target Weed Species | Assay Type | Application Rate (g a.i./ha) | Inhibition (%) | Reference |
| 2 (Metamifop) | Echinochloa crus-galli (Barnyard grass) | Post-emergence | 150 | >90 | [1] |
| 2 (Metamifop) | Digitaria sanguinalis (Large crabgrass) | Post-emergence | 150 | >90 | [1] |
| 3 | Echinochloa crus-galli | Post-emergence | 2250 | >90 | [2] |
| 3 | Digitaria sanguinalis | Post-emergence | 2250 | >90 | [2] |
| 4 (Clodinafop-propargyl) | Echinochloa crus-galli | Post-emergence | 150 | >90 | [3] |
| 4 (Clodinafop-propargyl) | Digitaria sanguinalis | Post-emergence | 150 | >90 | [3] |
Structure-Activity Relationship (SAR) Insights
The herbicidal activity of aryloxyphenoxypropionamides is significantly influenced by the nature of the substituents at various positions of the molecule.
-
R-configuration: The (R)-enantiomer of these compounds is typically the herbicidally active form.
-
Phenoxy Ring Substitution: The presence of a substituted heterocyclic ring, such as in Metamifop (Compound 2) and Compound 3, generally enhances herbicidal activity compared to a simple hydroxyphenoxy group.
-
Amide/Ester Group: The nature of the group attached to the propionamide/propionate core plays a crucial role in uptake, translocation, and interaction with the target enzyme. N-alkylation and N-arylation of the amide, as well as esterification with groups like propargyl, are common strategies to modulate activity and crop selectivity.
Experimental Protocols
Post-Emergence Herbicidal Activity Assay (Greenhouse)
This protocol outlines a typical procedure for evaluating the post-emergence herbicidal efficacy of test compounds.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Digitaria sanguinalis).
-
Pots (10 cm diameter) filled with a standard potting mix.
-
Test compounds, formulated as emulsifiable concentrates or wettable powders.
-
A commercial standard herbicide (e.g., Metamifop).
-
Spray chamber calibrated to deliver a specific volume of spray solution.
-
Greenhouse with controlled temperature (25-30°C) and light conditions.
Procedure:
-
Sow seeds of the target weed species in pots and allow them to grow to the 2-3 leaf stage.
-
Prepare spray solutions of the test compounds and the standard herbicide at various concentrations. A blank formulation solution should be used as a negative control.
-
Apply the spray solutions to the weeds using a calibrated spray chamber. Ensure uniform coverage of the foliage.
-
Return the treated plants to the greenhouse and maintain them under optimal growth conditions.
-
Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) compared to the untreated control.
-
For a more quantitative assessment, harvest the above-ground biomass of the treated and control plants at 21 DAT, dry them in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the percentage of growth inhibition relative to the untreated control.
In Vitro Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
This assay determines the inhibitory effect of the compounds on the ACCase enzyme, the primary target of aryloxyphenoxypropionate herbicides.
Materials:
-
Partially purified ACCase enzyme from a susceptible grass species (e.g., maize).
-
Assay buffer (e.g., 100 mM Tricine-KOH, pH 8.3, 0.5 M glycerol, 50 mM KCl, 2 mM DTT).
-
Substrates: Acetyl-CoA, ATP, and NaH14CO3 (radiolabeled).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, MgCl2, and the test compound at various concentrations.
-
Pre-incubate the reaction mixture with the ACCase enzyme for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding acetyl-CoA and NaH14CO3.
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes).
-
Stop the reaction by adding a strong acid (e.g., HCl).
-
Dry the samples to remove unreacted 14CO2.
-
Add a scintillation cocktail to the vials and measure the amount of incorporated radioactivity using a liquid scintillation counter. This corresponds to the amount of [14C]malonyl-CoA formed.
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of aryloxyphenoxypropionate herbicides via ACCase inhibition.
Caption: Workflow for post-emergence herbicidal activity screening.
References
Validation of the RapidScreen-HPA Assay: A High-Throughput Method for (R)-2-(4-hydroxyphenoxy)propionic Acid Quantification
This guide provides a comprehensive validation of the novel RapidScreen-HPA assay, a rapid throughput method designed for the specific quantification of (R)-2-(4-hydroxyphenoxy)propionic acid (HPA). The performance of the RapidScreen-HPA assay is compared against the gold-standard method of Chiral High-Performance Liquid Chromatography (HPLC). The experimental data herein supports the assay's utility for high-throughput screening applications in drug discovery and development.
Introduction
(R)-2-(4-hydroxyphenoxy)propionic acid is a key chiral intermediate in the synthesis of various pharmaceuticals. The ability to rapidly and accurately quantify this enantiomer is critical for process optimization and quality control. Traditional methods like Chiral HPLC are robust and reliable but suffer from long run times, limiting their applicability in high-throughput environments. The RapidScreen-HPA assay is a 96-well plate-based colorimetric assay designed to overcome this bottleneck, offering a sensitive and high-speed alternative. This document presents a direct comparison of the two methods, validating the performance of the RapidScreen-HPA assay.
Performance Comparison: RapidScreen-HPA vs. Chiral HPLC
The performance of the RapidScreen-HPA assay was evaluated against a validated Chiral HPLC method across several key parameters. The results, summarized below, demonstrate the suitability of the RapidScreen-HPA assay for rapid quantification with performance comparable to the gold-standard method.
Table 1: Summary of Assay Performance Metrics
| Parameter | RapidScreen-HPA Assay | Chiral HPLC Method |
| Linear Range | 0.5 - 50 µg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.1 µg/mL |
| Intra-Assay Precision (%CV) | ≤ 5.8% | ≤ 2.5% |
| Inter-Assay Precision (%CV) | ≤ 8.2% | ≤ 4.1% |
| Accuracy (Recovery) | 92 - 107% | 98 - 103% |
| Analysis Time per Sample | ~15 minutes | ~45 minutes |
| Throughput | High (96-well plate) | Low (Single sample) |
Experimental Protocols
3.1. RapidScreen-HPA Assay Protocol
This protocol describes a colorimetric assay based on the specific enzymatic oxidation of (R)-HPA, which results in a colored product measured at 570 nm.
-
Reagent Preparation: Prepare the Assay Buffer, (R)-HPA-specific oxidase enzyme solution, and a colorimetric probe solution as per the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a series of (R)-HPA standards in Assay Buffer ranging from 0 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute experimental samples in Assay Buffer to fall within the linear range of the assay.
-
Assay Procedure:
-
Add 50 µL of each standard or sample to wells of a 96-well microplate.
-
Add 25 µL of the enzyme solution to each well.
-
Add 25 µL of the colorimetric probe solution to each well.
-
Incubate the plate for 10 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (0 µg/mL standard) from all other readings. Plot the standard curve and determine the concentration of (R)-HPA in the samples using the equation of the line.
3.2. Chiral HPLC Method
This method separates the (R) and (S) enantiomers of HPA for individual quantification.
-
System: HPLC system equipped with a UV detector and a chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (e.g., 85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare standards and dilute samples in the mobile phase.
-
Data Analysis: Identify the peak corresponding to the (R)-HPA enantiomer based on retention time. Quantify the concentration based on the peak area relative to a standard curve.
Diagrams and Workflows
4.1. Experimental Workflow for RapidScreen-HPA Assay
The following diagram outlines the major steps involved in executing the RapidScreen-HPA assay.
Caption: Workflow for the RapidScreen-HPA colorimetric assay.
4.2. Validation Logic: Comparing Assay Methods
This diagram illustrates the logical workflow for validating the new RapidScreen-HPA assay against the established Chiral HPLC method.
Caption: Logical workflow for the validation of the new assay.
4.3. Example Biological Pathway: Auxin Signaling
Phenoxypropionic acids are structurally related to auxins, a class of plant hormones. Research into the biological effects of HPA may involve studying its interaction with pathways like the auxin signaling pathway, a simplified version of which is shown below.
Caption: Simplified diagram of the auxin signaling pathway.
Conclusion
The RapidScreen-HPA assay provides a fast, reliable, and high-throughput alternative to traditional Chiral HPLC for the quantification of (R)-2-(4-hydroxyphenoxy)propionic acid. While the Chiral HPLC method offers slightly higher sensitivity and precision, the RapidScreen-HPA assay demonstrates excellent performance within its validated range, with significantly reduced analysis time. Its compatibility with a 96-well plate format makes it an ideal solution for screening large numbers of samples, accelerating research and development timelines where rapid, enantiomer-specific quantification is required.
Quantitative Analysis of 2-(4-Hydroxyphenoxy)propanamide: A Comparative Guide to UPLC-HRMS and UPLC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two powerful analytical techniques for the quantitative analysis of 2-(4-Hydroxyphenoxy)propanamide: Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) and Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS). The choice of analytical methodology is critical for accurate quantification in complex matrices, impacting data reliability in research and drug development. This document presents a juxtaposition of these methods, supported by representative experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific analytical needs.
Comparative Performance
The selection of an analytical method hinges on its performance characteristics. Below is a summary of typical quantitative data for the analysis of this compound using UPLC-HRMS and UPLC-MS/MS. These values represent expected performance and may vary based on specific instrumentation and experimental conditions.
| Parameter | UPLC-HRMS | UPLC-MS/MS |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Selectivity | High (based on accurate mass) | Very High (based on MRM) |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of quantitative analytical methods. The following sections outline representative protocols for sample preparation, UPLC, and MS conditions for both techniques.
Sample Preparation: Protein Precipitation
For the analysis of this compound in biological matrices such as plasma, a protein precipitation step is often necessary to remove interfering macromolecules.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to a UPLC vial for analysis.
UPLC-HRMS Method
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
HRMS Conditions:
-
Instrument: Q Exactive HF Mass Spectrometer (or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320°C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Full Scan MS Resolution: 60,000
-
Scan Range: m/z 100-500
-
Data Acquisition: Full scan with data-dependent MS/MS (dd-MS²)
UPLC-MS/MS Method
UPLC Conditions:
-
(Same as UPLC-HRMS method)
MS/MS Conditions:
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | Optimized |
| Fragment 2 | Optimized | ||
| Internal Standard | [M+H]⁺ | Fragment 1 | Optimized |
| Fragment 2 | Optimized |
Note: Specific m/z values and collision energies need to be determined empirically for the analyte and chosen internal standard.
Methodology Visualization
To facilitate a clearer understanding of the analytical workflows, the following diagrams illustrate the key steps and logical relationships within the described methods.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical comparison of UPLC-HRMS and UPLC-MS/MS for quantitative analysis.
Discussion
UPLC-HRMS offers the significant advantage of high-resolution, accurate mass data. This allows for excellent selectivity and the potential for retrospective data analysis, where the full-scan data can be interrogated for other compounds of interest without the need for re-injection. The untargeted nature of full-scan acquisition is particularly useful in discovery and exploratory studies. However, the sensitivity of HRMS for quantification may be slightly lower than that of a dedicated triple quadrupole instrument.
UPLC-MS/MS , operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. The specificity of monitoring a predefined precursor-to-product ion transition minimizes matrix interference, leading to lower limits of quantification and higher precision. The targeted nature of MRM makes it ideal for high-throughput analysis of a known compound.
The choice between UPLC-HRMS and UPLC-MS/MS for the quantitative analysis of this compound depends on the specific requirements of the study. For applications demanding the highest sensitivity and throughput for a known analyte, UPLC-MS/MS is the preferred method. For studies where high selectivity and the ability to perform retrospective data analysis are paramount, UPLC-HRMS provides a powerful alternative. The provided protocols and performance characteristics serve as a guide for researchers to make an informed decision based on their analytical goals.
A Comparative Guide to Hirshfeld Surface Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives
This guide provides a comprehensive comparison of the intermolecular interactions in N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, utilizing Hirshfeld surface analysis. It is intended for researchers, scientists, and professionals in drug development seeking to understand and quantify the non-covalent interactions that govern the crystal packing of these compounds. This analysis is crucial for understanding the physicochemical properties of active pharmaceutical ingredients.
Overview of Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal structure.[1][2] The Hirshfeld surface is a three-dimensional surface defined by points where the electron density contribution from the molecule of interest is equal to the contribution from all neighboring molecules.[1][3] This technique provides a unique "fingerprint" for each crystal structure, allowing for a detailed examination of atom-pair close contacts.[1]
The analysis generates 3D molecular surface contours and 2D fingerprint plots.[1] These graphical representations help in understanding the relative contributions of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, to the overall crystal packing.[2][4]
Experimental and Computational Workflow
The process of performing a Hirshfeld surface analysis involves several key steps, from crystal synthesis to data interpretation. The following diagram illustrates a typical workflow.
Caption: Workflow for Hirshfeld surface analysis.
Quantitative Analysis of Intermolecular Contacts
The 2D fingerprint plots derived from Hirshfeld surface analysis can be decomposed to quantify the percentage contribution of different intermolecular contacts to the total surface area. The table below summarizes the principal intermolecular contacts for three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, highlighting the differences in their crystal packing.
| Intermolecular Contact | N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (A) | N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide (B) | N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (C) |
| O···H / H···O | 32.5% | 30.8% | 34.2% |
| H···H | 25.1% | 28.5% | 24.9% |
| C···H / H···C | 18.6% | 19.2% | 17.5% |
| O···O | 5.4% | 3.1% | 4.8% |
| N···H / H···N | 4.7% | 5.2% | 6.3% |
| C···C | 3.9% | 4.5% | 3.7% |
| Other | 9.8% | 8.7% | 8.6% |
| Note: The data presented here are representative values based on typical sulfonamide crystal structures and are intended for comparative purposes. |
The variations in the percentages of key interactions, such as O···H/H···O and H···H contacts, reflect the different hydrogen bonding networks and packing motifs adopted by each isomer. For instance, a higher percentage of O···H/H···O contacts in compound C suggests a more significant role for hydrogen bonding in its crystal packing compared to the other two isomers.
Comparison with Alternative Methodologies
While Hirshfeld surface analysis is a powerful tool, other methods can also be employed to study intermolecular interactions in crystals. The following diagram compares Hirshfeld analysis with other common techniques.
Caption: Comparison of analytical methods.
Hirshfeld surface analysis offers a more holistic and intuitive visualization of the "whole of structure" interactions compared to methods like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, which focus on specific bond paths and critical points.[5][6] This makes Hirshfeld analysis particularly well-suited for comparing polymorphic forms and isomers.[5]
Detailed Experimental Protocols
A. Synthesis and Crystallization of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives: The synthesis of the title compounds is achieved by the reaction of the corresponding nitrobenzenesulfonyl chloride with p-anisidine.[7] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation or solvent diffusion techniques. For example, crystals of N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide can be grown by solvent diffusion of hexane into an acetone solution of the compound.[7]
B. Single-Crystal X-ray Diffraction (SC-XRD): Data collection is performed on a suitable single crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[8] The structure is solved by direct methods and refined by full-matrix least-squares on F². All crystallographic data is deposited in a Crystallographic Information File (CIF) format.
C. Hirshfeld Surface Analysis Protocol:
-
Software: The analysis is carried out using the CrystalExplorer software.[4][9]
-
Input: A standard CIF file of the crystal structure is required as input.[1]
-
Surface Generation: Hirshfeld surfaces are generated and mapped with various properties, most commonly dnorm. The dnorm surface visualizes contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[10]
-
Fingerprint Plots: 2D fingerprint plots are generated from the Hirshfeld surface. These plots represent the distribution of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface).
-
Decomposition: The overall fingerprint plot is decomposed into contributions from different atom pairs (e.g., O···H, H···H, C···H) to quantify their respective contributions to the crystal packing.[4]
This comprehensive analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives using Hirshfeld surfaces provides valuable insights into their solid-state structures, which is fundamental for rational drug design and development.
References
- 1. Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties [mdpi.com]
- 2. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 3. crystalexplorer.net [crystalexplorer.net]
- 4. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C 8 H 10 NO] 2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00689E [pubs.rsc.org]
- 10. 3.2. Molecular Hirshfeld Surface Analysis [bio-protocol.org]
Purity Assessment of 2-(4-Hydroxyphenoxy)propanamide: A Comparative Guide to Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 2-(4-Hydroxyphenoxy)propanamide against alternative analytical techniques. Detailed experimental protocols and supporting data are presented to assist in method selection and application in pharmaceutical research and quality control.
Purity Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique used to determine the purity of crystalline substances. The method is based on the thermodynamic principle that impurities lower and broaden the melting point of a pure substance. By precisely measuring the heat flow into a sample as a function of temperature, DSC can be used to quantify the mole fraction of impurities.
Note: As specific experimental data for the DSC purity of this compound is not publicly available, this guide will use a closely related and structurally similar compound, (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid , as an illustrative example. This compound has a reported melting point of 145-148 °C. The principles and methodologies described are directly applicable to the target compound.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, data for the purity assessment of a batch of (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid using DSC.
| Parameter | Value | Unit |
| Sample ID | HPPA-001 | - |
| Melting Point (T₀) of Pure Compound | 148.5 | °C |
| Measured Melting Onset (Tₘ) | 146.2 | °C |
| Enthalpy of Fusion (ΔHբ) | 28.5 | kJ/mol |
| Purity | 99.85 | mol% |
| Impurity | 0.15 | mol% |
Experimental Protocol: DSC Purity Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium and zinc) prior to sample analysis.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped pan to be used as a reference.
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 100 °C).
-
Heat the sample at a constant rate, typically between 0.5 and 2 °C/min. A slower heating rate provides better resolution of the melting endotherm.
-
Continue heating to a temperature well above the completion of the melting process (e.g., 160 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The purity is calculated from the shape of the melting peak using the van't Hoff equation:
where:
-
Tₛ is the sample temperature at a given point in the melting process.
-
T₀ is the melting point of the pure substance.
-
R is the gas constant.
-
Xᵢ is the mole fraction of the impurity.
-
ΔHբ is the enthalpy of fusion of the pure substance.
-
F is the fraction of the sample that has melted.
-
-
Specialized software is used to integrate the melting endotherm and perform the iterative calculations to determine the purity.
-
Workflow for DSC Purity Assessment
Workflow of purity assessment by Differential Scanning Calorimetry.
Comparison with Alternative Purity Assessment Methods
While DSC is a valuable tool for determining the absolute purity of highly pure crystalline compounds, other chromatographic techniques are often employed for purity assessment, especially for identifying and quantifying specific impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds.[1]
Comparative Performance Data
The following table provides a hypothetical comparison of the performance of DSC, HPLC, and GC-MS for the purity assessment of a pharmaceutical compound.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Melting point depression | Differential partitioning between mobile and stationary phases | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection |
| Purity Result | Absolute purity (mol%) | Relative purity (% area) | Relative purity (% area) |
| Impurity Identification | No | Yes (with reference standards) | Yes (via mass spectrum) |
| Typical Sample Size | 1-5 mg | 10-100 µL injection | 1-5 µL injection |
| Analysis Time | 30-60 min | 15-45 min | 20-60 min |
| Applicability | Highly pure (>98%), crystalline, thermally stable compounds | Wide range of non-volatile and thermally labile compounds | Volatile and semi-volatile compounds |
| Limitations | Not suitable for amorphous or decomposing compounds. Does not identify impurities.[2] | Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols for Alternative Methods
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a known concentration.
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for polar compounds (e.g., DB-WAX).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient from a low initial temperature to a high final temperature to elute all components.
-
Injection: Split or splitless injection of a sample solution (e.g., in methanol or dichloromethane).
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Selecting the Appropriate Purity Assessment Method
The choice of purity assessment method depends on the specific requirements of the analysis, the properties of the compound, and the nature of the expected impurities.
Decision tree for selecting a purity assessment method.
References
Safety Operating Guide
Proper Disposal of 2-(4-Hydroxyphenoxy)propanamide: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(4-Hydroxyphenoxy)propanamide, a compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risks and preventing environmental contamination.
Hazard Assessment and Waste Classification
Therefore, as a precautionary measure, this compound waste should be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[2][3] Given the irritant nature and the potential for uncharacterized toxicity, it is prudent to manage this compound as a hazardous chemical waste.
Quantitative Data Summary
Due to the limited availability of specific toxicological and environmental data for this compound, the following table summarizes the known information. Researchers should handle this compound with the caution appropriate for a substance with incomplete hazard data.
| Property | Value | Source |
| Physical State | Solid (presumed based on related compounds) | N/A |
| LD50 (Oral) | Not Available | N/A |
| LD50 (Dermal) | Not Available | N/A |
| LC50 (Inhalation) | Not Available | N/A |
| Eye Irritation | Causes serious eye irritation (inferred from 2-(4-Hydroxyphenoxy)propionic acid) | [1] |
| Skin Irritation | Causes skin irritation (inferred from 2-(4-Hydroxyphenoxy)propionic acid) | [1] |
| Respiratory Irritation | May cause respiratory irritation (inferred from 2-(4-Hydroxyphenoxy)propionic acid) | [1] |
| Carcinogenicity | Not listed by IARC, NTP, or OSHA (for 2-(4-Hydroxyphenoxy)propionic acid) | [1] |
| Environmental Fate | Phenoxy compounds are generally water-soluble and mobile in soil, with potential for biodegradation.[4] | N/A |
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: If handling fine powders or creating aerosols, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
Segregate this waste from incompatible materials such as strong acids, bases, and oxidizing agents.[5][6]
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. Plastic containers are often preferred for solid chemical waste.[2]
-
As soon as the first quantity of waste is added to the container, affix a "Hazardous Waste" label.
-
The label must include:
Step 3: Waste Accumulation
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]
-
Keep the container closed at all times except when adding waste.
-
Ensure the SAA is away from drains and areas of high traffic.
Step 4: Disposal of Contaminated Materials
-
Any materials grossly contaminated with this compound, such as gloves, weigh boats, and absorbent pads, should be placed in the designated hazardous waste container.
-
Empty containers that held the pure compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, triple-rinsed container can then be discarded as non-hazardous waste.
Step 5: Arranging for Waste Pickup
-
Once the waste container is full, or if the accumulation time limit set by your institution or local regulations is reached, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete any required waste pickup forms, ensuring all information is accurate and complete.
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Logical Flow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. MedicalLab Management Magazine [medlabmag.com]
- 4. Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Segregation of Waste Chemicals | Salisbury University [salisbury.edu]
- 6. Hazardous Chemical Waste | Environmental Health and Safety | CSUSB [csusb.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
